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2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid Documentation Hub

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  • Product: 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid
  • CAS: 955400-49-4

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism & Synthesis of 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic Acid

Executive Summary The formation of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid represents a classic application of the Hantzsch Thiazole Synthesis , a robust method for constructing 1,3-thiazoles. This specific scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid represents a classic application of the Hantzsch Thiazole Synthesis , a robust method for constructing 1,3-thiazoles. This specific scaffold is of high value in medicinal chemistry, serving as a bioisostere for benzoic acids or as a core pharmacophore in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide deconstructs the synthesis into a self-validating three-stage workflow:

  • Thionation: Conversion of 2-bromobenzonitrile to 2-bromobenzenecarbothioamide.

  • Cyclization: The Hantzsch condensation with ethyl bromopyruvate.

  • Hydrolysis: Saponification of the ester to the final carboxylic acid.

Special attention is paid to the ortho-bromo substituent , which introduces steric bulk that can influence reaction kinetics, requiring optimized thermal conditions.

Retrosynthetic Analysis

To ensure high fidelity in the synthetic route, we apply a disconnection approach that isolates the most stable precursors.

Strategic Disconnection

The 1,3-thiazole ring is disconnected at the S1–C2 and N3–C4 bonds. This reveals two key synthons:

  • Nucleophile: 2-Bromobenzenecarbothioamide (providing the S-C-N fragment).

  • Electrophile: Ethyl bromopyruvate (providing the C-C carbonyl fragment).

Retrosynthesis Target Target Molecule 2-(2-bromophenyl)-1,3-thiazole-4-COOH Disconnect Retrosynthetic Disconnection (Hantzsch) Target->Disconnect C-S & C-N Bond Break Precursor1 Precursor A 2-Bromobenzenecarbothioamide Disconnect->Precursor1 Precursor2 Precursor B Ethyl Bromopyruvate Disconnect->Precursor2

Figure 1: Retrosynthetic breakdown of the target thiazole.

Detailed Mechanistic Pathway[1]

The formation of the thiazole ring follows a stepwise cascade.[1] Understanding the electron flow is critical for troubleshooting low yields or impurity profiles.

The Hantzsch Cascade
  • S-Alkylation (

    
    ):  The sulfur atom of the thioamide (acting as a nucleophile) attacks the 
    
    
    
    -carbon of ethyl bromopyruvate, displacing the bromide ion. This is the rate-determining step in many sterically hindered systems.
  • Tautomerization: The resulting

    
    -thioiminium intermediate tautomerizes to an enamine-like species.
    
  • Cyclization (Intramolecular Nucleophilic Attack): The nitrogen atom attacks the ketone carbonyl carbon, closing the 5-membered ring to form a hydroxythiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water aromatizes the ring, driving the reaction to completion.

Mechanism Step1 1. S-Alkylation (Thioamide attacks alpha-halo ketone) Inter1 Thioiminium Intermediate Step1->Inter1 SN2 Step2 2. N-Attack (Cyclization onto carbonyl) Inter1->Step2 Tautomerization Inter2 Hydroxythiazoline (Unstable) Step2->Inter2 Step3 3. Dehydration (-H2O) Inter2->Step3 Aromatization Product Aromatic Thiazole Ester Step3->Product

Figure 2: Mechanistic flow of the Hantzsch thiazole synthesis.

Experimental Workflow & Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Step 1: Synthesis of 2-Bromobenzenecarbothioamide

Rationale: Commercial availability of the thioamide is variable. Synthesis from the nitrile is reliable.

  • Reagents: 2-Bromobenzonitrile (1.82 g, 10 mmol), Sodium Hydrosulfide hydrate (NaSH, 2 eq),

    
     (1 eq).
    
  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 2-bromobenzonitrile in DMF (10 mL).

    • Add

      
       followed by NaSH. The mixture will turn green/blue.
      
    • Stir at room temperature for 4–6 hours. (Monitor by TLC: Nitrile disappears, lower Rf spot appears).

    • Quench: Pour into ice water (50 mL). The thioamide precipitates as a yellow solid.

    • Purification: Filtration and washing with water.[2] Recrystallize from Ethanol/Water if necessary.

Step 2: Hantzsch Cyclization

Rationale: Ethanol is the preferred solvent as it dissolves the reagents but often precipitates the product upon cooling.

  • Reagents: 2-Bromobenzenecarbothioamide (2.16 g, 10 mmol), Ethyl Bromopyruvate (1.3 mL, 10.5 mmol).

  • Solvent: Absolute Ethanol (20 mL).

  • Procedure:

    • Suspend the thioamide in Ethanol.

    • Add Ethyl Bromopyruvate dropwise at room temperature.

    • Heat: Reflux (

      
      ) for 4–12 hours.
      
      • Note: The reaction typically clears as it heats, then may precipitate product.

    • Workup: Cool to

      
      . If solid precipitates, filter and wash with cold ethanol. If no precipitate, evaporate solvent to 50% volume and add water.
      
    • Yield Check: Expected yield 70–85%. Product is Ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate .

Step 3: Hydrolysis to Carboxylic Acid

Rationale: Mild basic hydrolysis avoids debromination or ring opening.

  • Reagents: Thiazole ester (from Step 2), LiOH or NaOH (2M aq, 3 eq).

  • Solvent: THF/Water (3:1) or Methanol/Water.

  • Procedure:

    • Dissolve ester in THF/MeOH.

    • Add hydroxide solution. Stir at RT or mild heat (

      
      ) for 2 hours.
      
    • Acidification: Cool and acidify to pH 2–3 with 1M HCl.

    • Isolation: The free acid will precipitate. Filter, wash with water, and dry under vacuum.

Critical Process Parameters (CPP)

ParameterSpecificationImpact on Mechanism
Stoichiometry 1.0 : 1.05 (Thioamide : Pyruvate)Slight excess of pyruvate ensures complete consumption of the nucleophilic thioamide.
Temperature Reflux (

in EtOH)
Essential to overcome the activation energy for the dehydration step (aromatization).
Ortho-Effect 2-Bromo substituentSteric hindrance may slow the initial S-attack. If reaction is sluggish, switch solvent to DMF (

).
pH (Hydrolysis) Final pH < 3Crucial to protonate the carboxylate (

) to the free acid (

) for precipitation.

Troubleshooting & Optimization

Issue: Low Yield in Cyclization
  • Cause: The 2-bromo group provides steric bulk, potentially hindering the approach of the electrophile.

  • Solution: Increase reaction concentration (reduce solvent volume) or switch to a higher boiling solvent like 1,4-Dioxane or DMF to allow higher reaction temperatures (

    
    ).
    
Issue: Incomplete Hydrolysis
  • Cause: The thiazole ester is electron-deficient and usually hydrolyzes easily, but poor solubility can hinder it.

  • Solution: Ensure the solvent system (e.g., THF/Water) keeps the ester in solution. If using only water/base, the ester may just float and not react.

Issue: Product Purity
  • Validation:

    • 1H NMR: Look for the characteristic thiazole C5-H singlet around

      
       8.0–8.5 ppm.
      
    • Absence of Ethyl Group: In the final step, disappearance of the triplet (~1.3 ppm) and quartet (~4.3 ppm) confirms hydrolysis.

Workflow Start Start: 2-Bromobenzonitrile Step1 Step 1: Thionation (NaSH, MgCl2, DMF) Yield: ~90% Start->Step1 Step2 Step 2: Cyclization (Ethyl Bromopyruvate, EtOH, Reflux) Yield: ~75% Step1->Step2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O, then HCl) Yield: ~95% Step2->Step3 Final Final Product: 2-(2-bromophenyl)-1,3-thiazole-4-COOH Step3->Final

Figure 3: Operational workflow for the synthesis.

References

  • Hantzsch, A. (1887).[3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Manjal, S. K., et al. (2017). "Synthetic and medicinal perspective of thiazoles: A review". European Journal of Medicinal Chemistry, 139, 1-48. Link

  • Kaboudin, B., et al. (2017). "A simple and novel method for the synthesis of thioamides from nitriles". Synlett, 28(19), 2637-2640. (Source for MgCl2/NaSH method).
  • Bredenkamp, M. W., et al. (1990).[3] "Hantzsch Thiazole Synthesis: Protection of Chiral Centers". Synthetic Communications, 20(15), 2235-2249. Link

Sources

Exploratory

biological activity of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic Acid Derivatives Abstract The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of nu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic Acid Derivatives

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged structure" in drug discovery.[3] This guide focuses on a specific, yet highly promising subclass: 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid derivatives. We will explore the rationale behind this specific molecular architecture, detailing proven synthetic routes, outlining workflows for evaluating its biological potential, and discussing the anticipated mechanisms of action based on extensive structure-activity relationship (SAR) studies of analogous compounds. This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to investigate this chemical space.

The Thiazole Scaffold: A Platform for Therapeutic Innovation

The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a bioisostere of various natural and synthetic structures, allowing it to interact with a wide array of biological targets.[3][4] Its aromaticity and the presence of heteroatoms enable it to participate in hydrogen bonding, pi-pi stacking, and coordination with metal ions, contributing to its diverse pharmacological profile.[4] Thiazole derivatives have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]

The specific scaffold of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid is of particular interest for several reasons:

  • The 2-Aryl Substitution: Attaching an aryl group at the C2 position is a common strategy in thiazole-based drug design. The phenyl ring can be functionalized to modulate lipophilicity, electronic properties, and steric bulk, directly influencing target binding and pharmacokinetic properties.

  • The ortho-Bromo Substituent: The bromine atom on the phenyl ring is not merely a bulky group. It significantly increases lipophilicity, potentially enhancing membrane permeability. Furthermore, bromine can act as a halogen bond donor, a specific and directional non-covalent interaction that can be crucial for high-affinity binding to protein targets.

  • The 4-Carboxylic Acid Moiety: The carboxyl group at the C4 position is a strong hydrogen bond donor and acceptor. It can serve as a critical anchoring point within a receptor's active site. It also provides a handle for creating prodrugs (e.g., esters) to improve bioavailability or for forming salts to enhance solubility.

This guide will dissect the potential of this carefully designed scaffold.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and versatile method for constructing the 2-aryl-1,3-thiazole-4-carboxylic acid core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

Causality in Experimental Design: The choice of the Hantzsch synthesis is deliberate. It is a robust, high-yielding reaction that allows for significant diversity. By starting with different thioamides and α-halocarbonyls, a wide library of derivatives can be generated for SAR studies.

Experimental Protocol: Synthesis of Ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate

This protocol describes the synthesis of the ethyl ester, a common intermediate that can be readily hydrolyzed to the final carboxylic acid.

  • Synthesis of 2-Bromothiobenzamide (Thioamide):

    • To a solution of 2-bromobenzonitrile (1.0 eq) in pyridine (10 volumes), add triethylamine (3.0 eq).

    • Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Rationale: Pyridine acts as a basic solvent, while triethylamine serves as a base to facilitate the nucleophilic addition of H₂S to the nitrile.

    • Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.

    • Filter, wash with cold water, and dry to yield 2-bromothiobenzamide.

  • Hantzsch Cyclization:

    • Dissolve 2-bromothiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in absolute ethanol (15 volumes).

    • Reflux the mixture for 8-12 hours. The reaction progress should be monitored by TLC.

    • Rationale: The sulfur of the thioamide acts as a nucleophile, attacking the α-carbon of the halocarbonyl. A subsequent intramolecular cyclization and dehydration yields the thiazole ring. Ethanol is an ideal solvent due to its polarity and boiling point.

    • Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

    • Filter the solid product or extract with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate.

  • Saponification to Carboxylic Acid:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.

    • Rationale: LiOH is a strong base that efficiently hydrolyzes the ester to the corresponding carboxylate salt.

    • Once the reaction is complete, acidify the mixture with 1N HCl to a pH of ~2-3 to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum to yield the final product, 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid.

Diagram 1: Hantzsch Synthesis Workflow This diagram illustrates the logical flow from starting materials to the final active compound.

Hantzsch_Synthesis cluster_thioamide Step 1: Thioamide Formation cluster_cyclization Step 2: Hantzsch Cyclization cluster_hydrolysis Step 3: Hydrolysis A 2-Bromobenzonitrile B H₂S, Pyridine/TEA A->B C 2-Bromothiobenzamide B->C E Ethanol, Reflux C->E D Ethyl 2-chloroacetoacetate D->E F Ethyl 2-(2-bromophenyl)- 1,3-thiazole-4-carboxylate E->F G LiOH, THF/H₂O F->G H 2-(2-bromophenyl)-1,3-thiazole- 4-carboxylic acid G->H

Caption: Workflow for the synthesis of the target compound.

Biological Evaluation: A Multi-Target Approach

Given the broad activity profile of thiazole derivatives, a multi-pronged screening approach is essential.[1] The primary areas of investigation for this scaffold should include anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Thiazole derivatives have been shown to exert anticancer effects by inhibiting various protein kinases, inducing apoptosis, and arresting the cell cycle.[6][8] For instance, some derivatives have shown potent activity against breast cancer cell lines like MCF-7 and HepG2.[6]

Potential Mechanism of Action: The 2-phenylthiazole scaffold can act as a hinge-binding motif in many protein kinases, such as VEGFR-2 or EGFR, which are crucial for tumor angiogenesis and proliferation.[6][8] The 4-carboxylic acid could form a key salt bridge or hydrogen bond with a conserved lysine or arginine residue in the active site, while the 2-bromophenyl group explores a hydrophobic pocket. A compound with bromide substitution (R=Br) has previously demonstrated moderate cytotoxic activity in thiazole derivatives.[6]

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in DMSO and then dilute further in the cell culture medium. The final DMSO concentration should be <0.5%. Add the compounds to the wells and incubate for 48-72 hours.

    • Rationale: A dose-response curve is necessary to determine the IC₅₀ value. A non-toxic solvent concentration is critical to ensure observed effects are from the compound, not the vehicle.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Diagram 2: MTT Assay Experimental Workflow This diagram provides a clear, step-by-step visualization of the cytotoxicity screening process.

MTT_Workflow Start Start Step1 Plate Cancer Cells (e.g., MCF-7) in 96-well plate Start->Step1 Step2 Incubate 24h Step1->Step2 Step3 Treat cells with serial dilutions of thiazole derivatives Step2->Step3 Step4 Incubate 48-72h Step3->Step4 Step5 Add MTT Reagent (4h incubation) Step4->Step5 Step6 Viable cells form purple formazan Step5->Step6 Step7 Solubilize formazan with DMSO Step6->Step7 Step8 Read Absorbance (570 nm) Step7->Step8 End Calculate IC₅₀ Step8->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Thiazole-containing compounds are known to possess significant antibacterial and antifungal properties.[7][9] Their mechanism often involves disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with DNA replication.[4][8] The lipophilicity imparted by the bromophenyl group could be particularly advantageous for penetrating the lipid-rich cell walls of bacteria and fungi.

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Rationale: The positive control validates that the bacteria can grow in the experimental conditions, while the negative control confirms the sterility of the medium.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Data Summary

Quantitative data from these assays should be tabulated for clear comparison and to facilitate structure-activity relationship analysis.

Table 1: Example Biological Activity Data for Thiazole Derivatives

Compound IDModificationAnticancer IC₅₀ (µM) vs. MCF-7Antibacterial MIC (µg/mL) vs. S. aureusAnti-inflammatory (% Inhibition)
Lead-01 2-(2-bromophenyl)Data to be determinedData to be determinedData to be determined
Analog-A 2-(4-bromophenyl)Data to be determinedData to be determinedData to be determined
Analog-B 2-(2-chlorophenyl)Data to be determinedData to be determinedData to be determined
Ref-Cpd Doxorubicin / Ampicillin / Diclofenac0.52.075% @ 10 mg/kg

Structure-Activity Relationships and Lead Optimization

The initial screening results provide the foundation for rational drug design. The 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid scaffold offers multiple points for modification to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key SAR Insights from Literature:

  • Aryl Substituents: Electron-withdrawing groups on the phenyl ring can sometimes enhance antimicrobial activity.[10]

  • Carboxylic Acid Modification: Converting the carboxylic acid to amides or esters can dramatically alter activity. Amides can introduce new hydrogen bonding interactions, while esters can act as prodrugs, improving cell permeability before being hydrolyzed back to the active acid inside the cell.

  • Thiazole C5 Position: The C5 position of the thiazole ring is often unsubstituted but represents another vector for chemical modification to probe interactions with the target protein.

Diagram 3: Drug Discovery and Optimization Cycle This diagram outlines the iterative process of lead optimization.

Optimization_Cycle A Design & Synthesis of Initial Scaffold B Primary Biological Screening (e.g., MTT, MIC) A->B C Identify 'Hit' Compound B->C C->A No Hits D Structure-Activity Relationship (SAR) Analysis C->D Hit Found E Design & Synthesize New Analogs D->E F Secondary Screening (e.g., Kinase Assays, In Vivo Models) E->F G Lead Optimization (ADME/Tox Profiling) F->G G->E Iterate H Preclinical Candidate G->H

Caption: The iterative cycle of drug discovery and lead optimization.

Conclusion

The 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid framework represents a strategically designed scaffold with high potential for yielding potent therapeutic agents. Its synthesis is accessible through robust chemical methods, and its structure is primed for interaction with biological targets implicated in cancer, infectious diseases, and inflammation. The systematic evaluation workflows and optimization strategies outlined in this guide provide a clear and logical pathway for researchers to unlock the full potential of this promising class of molecules. The key to success lies in the iterative cycle of design, synthesis, and biological testing, guided by a deep understanding of the underlying structure-activity relationships.

References

  • WJPMR. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available at: [Link]

  • Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Available at: [Link]

  • MDPI. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available at: [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Available at: [Link]

  • ResearchGate. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available at: [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]

  • IJRPR. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • J. Pharm. Sci. & Res. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available at: [Link]

  • National Institutes of Health (NIH). (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available at: [Link]

  • National Institutes of Health (NIH). (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • PubMed. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][5][11][12]Thiadiazole Derivatives as Anti-Inflammatory Agents. Available at: [Link]

  • MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available at: [Link]

  • IJMRA. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available at: [Link]

  • ResearchGate. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Available at: [Link]

  • Slideshare. (n.d.). Thiazole and thiazole containing drugs. Available at: [Link]

  • ScienceDirect. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available at: [Link]

  • ACS Publications. (n.d.). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Available at: [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • National Institutes of Health (NIH). (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Available at: [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • PubMed. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Available at: [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available at: [Link]3-thiazole_derivatives)

Sources

Foundational

Technical Guide: Preliminary Cytotoxicity Screening of Brominated Phenylthiazoles

Executive Summary The brominated phenylthiazole scaffold represents a "privileged structure" in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. The addition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The brominated phenylthiazole scaffold represents a "privileged structure" in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. The addition of bromine—a large, lipophilic halogen—often enhances membrane permeability and facilitates specific protein-ligand interactions via halogen bonding.

However, screening these compounds for cytotoxicity presents unique technical challenges. Thiazole rings can exhibit redox activity that interferes with standard tetrazolium-based assays (MTT/MTS), leading to dangerous false negatives (overestimation of cell viability).[1]

This guide provides a rigorously validated workflow for screening these specific derivatives, prioritizing assay interference controls and Structure-Activity Relationship (SAR) logic.

Part 1: Chemical Rationale & SAR Logic

The Bromine Advantage

In the context of phenylthiazoles, the incorporation of bromine is rarely arbitrary. It serves three distinct mechanistic functions:

  • Lipophilicity Modulation: Bromine significantly increases the partition coefficient (LogP), enhancing passive diffusion across the lipid bilayer of cancer cells.

  • Halogen Bonding: Unlike fluorine, bromine has a distinct "sigma hole"—a patch of positive electrostatic potential on its head. This allows it to act as a Lewis acid, forming strong directional bonds with carbonyl oxygens or backbone nitrogens in target proteins (e.g., VEGFR-2, EGFR).

  • Metabolic Blocking: Placing bromine at the para-position of the phenyl ring often blocks metabolic hydroxylation, extending the compound's half-life.

The Thiazole Core

The 1,3-thiazole ring is a bioisostere of imidazole and pyridine. It is capable of


-

stacking interactions with DNA base pairs and aromatic amino acid residues (Trp, Phe, Tyr) in enzyme active sites.

Part 2: Experimental Design – The "Self-Validating" System

CRITICAL WARNING: Standard MTT protocols are insufficient for thiazoles. Many thiazole derivatives possess intrinsic reducing potential.[1] In a standard MTT assay, the compound itself—rather than mitochondrial dehydrogenase in living cells—can reduce the yellow tetrazolium salt to purple formazan. This results in high absorbance readings even if all cells are dead.

The Mandatory "Cell-Free" Control

To validate your data, you must run a parallel plate containing only media + compound + MTT reagent (no cells).

  • If Absorbance > 0.1 OD: The compound interferes. You must switch to a non-redox assay like SRB (Sulforhodamine B) or ATP luminescence .

  • If Absorbance < 0.1 OD: The MTT assay is valid.

Solubility Management

Brominated compounds are highly lipophilic and prone to precipitation in aqueous media.

  • Stock Solution: Dissolve in 100% DMSO to 10-20 mM.

  • Working Solution: Serial dilutions must ensure final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity masking compound effects.

Part 3: The Screening Protocol

Workflow Visualization

The following diagram outlines the decision tree for screening, specifically designed to catch assay interference early.

ScreeningWorkflow Start Compound Library (Brominated Phenylthiazoles) Solubility Solubility Check (PBS/Media, 1% DMSO) Start->Solubility Interference Cell-Free Interference Test (Media + Compound + MTT) Solubility->Interference Decision Does it reduce MTT? Interference->Decision MTT_Path Standard MTT Assay (Mitochondrial Activity) Decision->MTT_Path No (OD < 0.1) SRB_Path SRB Assay (Total Protein Content) Decision->SRB_Path Yes (OD > 0.1) Analysis Calculate IC50 & SI MTT_Path->Analysis SRB_Path->Analysis Hit_Select Hit Selection (SI > 10) Analysis->Hit_Select

Caption: Figure 1. Decision-matrix for cytotoxicity screening. The "Cell-Free Interference Test" is the critical checkpoint for thiazole derivatives.

Step-by-Step Methodology (Optimized MTT)

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), and HFF-1 (Normal Fibroblasts for selectivity).

  • Reagent: MTT (5 mg/mL in PBS).

  • Solvent: DMSO (acidified isopropanol for solubilization).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add compounds (0.1 µM to 100 µM).

    • Control A: Cells + DMSO (0.5%).

    • Control B: Media + Compound (No Cells) [CRITICAL] .

    • Positive Control: Doxorubicin or Cisplatin.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Staining: Add 20 µL MTT solution. Incubate 3-4h.

  • Solubilization: Remove media carefully. Add 150 µL DMSO. Shake for 15 min.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Part 4: Data Analysis & Interpretation[1][2][3]

Quantitative Summary

Data should be processed to determine the Selectivity Index (SI) , which is crucial for drug development. A high potency against cancer cells is meaningless if the compound kills normal cells equally fast.



Target Metrics:

  • SI < 2: General toxin (Discard).

  • SI > 10: Potential lead candidate.

Representative Data Table (Hypothetical)

Note how the "False Positive" correction alters the result.

Compound IDStructure NoteRaw MTT IC50 (µM)Cell-Free ODCorrected IC50 (µM)Interpretation
BPT-01 4-Br-phenyl2.50.022.5Valid Hit
BPT-04 2,4-di-Br0.80.85>50 (Inactive) False Positive (Redox interference)
BPT-09 4-NO2, 5-Br12.00.0112.0Weak Activity
Doxorubicin Standard0.50.010.5Control

Part 5: Mechanistic Validation (Secondary Screening)

Once "Hits" are identified via the primary screen, the mechanism of cell death must be confirmed. Thiazoles typically induce apoptosis.[2]

Pathway Visualization

Brominated phenylthiazoles often act via the intrinsic apoptotic pathway or VEGFR inhibition.

Mechanism Comp Brominated Phenylthiazole VEGFR VEGFR-2 Inhibition Comp->VEGFR Bax Bax Upregulation VEGFR->Bax Bcl2 Bcl-2 Downregulation VEGFR->Bcl2 Mito Mitochondrial Potential Loss Bax->Mito Bcl2->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Figure 2. Proposed Mechanism of Action. Brominated thiazoles often trigger the intrinsic mitochondrial pathway via Bcl-2 family modulation.

Validation Assays
  • Annexin V-FITC / PI Staining: Differentiates between early apoptosis (Annexin V+ / PI-) and necrosis (Annexin V- / PI+).

  • Cell Cycle Analysis: Brominated thiazoles frequently cause arrest at the G2/M phase by interfering with tubulin polymerization.

References

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Thiazole Derivatives as Potential Anticancer Agents. Molecules.

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol and Interference. Assay Guidance Manual (NCBI).

  • Ayati, A., et al. (2019). Thiazole in the hands of medicinal chemists: A review of structure-activity relationship findings. European Journal of Medicinal Chemistry.

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer.

  • Bernhard, R. P., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. ACS Omega.

Sources

Exploratory

Solubility Profiling of 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic Acid: Methodologies and Solvent Interactions

CAS Number: 955400-49-4 Molecular Formula: C₁₀H₆BrNO₂S Molecular Weight: 284.13 g/mol [] Executive Summary The compound 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid is a specialized heterocyclic building block used i...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 955400-49-4 Molecular Formula: C₁₀H₆BrNO₂S Molecular Weight: 284.13 g/mol []

Executive Summary

The compound 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid is a specialized heterocyclic building block used in the synthesis of bioactive pharmaceuticals and agrochemicals. Its solubility profile is a critical parameter for process optimization, particularly in recrystallization, formulation, and bioavailability assessment.

Unlike its para-substituted isomer (4-bromophenyl), the ortho-bromo substitution at the C2-phenyl ring introduces significant steric hindrance. This "ortho-effect" distorts the planarity between the phenyl and thiazole rings, altering crystal packing energy and, consequently, dissolution thermodynamics.

This technical guide provides a comprehensive analysis of the compound's physicochemical behavior, a predictive solubility ranking based on structural activity, and a validated experimental protocol for determining precise solubility limits in varying solvent systems.

Physicochemical Profile & Structural Analysis[2][3]

Structural Determinants of Solubility

The solubility of this thiazole derivative is governed by the competition between its lipophilic aromatic domains and its hydrophilic carboxylic acid tail.

  • Thiazole-4-Carboxylic Acid Core: The carboxylic acid group (-COOH) acts as a hydrogen bond donor and acceptor. This moiety drives solubility in protic solvents (alcohols) and allows for pH-dependent solubility in aqueous media.

  • 2-(2-Bromophenyl) Substituent: The bromine atom at the ortho position creates steric clash with the thiazole nitrogen or sulfur, forcing the phenyl ring out of plane. This reduced planarity often lowers the lattice energy compared to the planar para isomer, potentially increasing solubility in organic solvents.

Predicted Solubility Ranking

Based on functional group analysis and Hansen Solubility Parameters (HSP) for analogous thiazole systems, the expected solubility profile is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Dipole-dipole interactions; disruption of carboxylic acid dimers.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Hydrogen bonding with -COOH; solubility increases significantly with temperature.
Ethers/Esters THF, Ethyl AcetateModerate to Low Van der Waals forces; useful for extraction but likely poor for high-concentration storage.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solvation of the aromatic core; useful for synthesis workups.
Non-Polar Hexane, Heptane, TolueneVery Low (<1 mg/mL)Lack of polar interactions to solvate the -COOH group.
Aqueous Water (pH < 3)Insoluble Unionized acid precipitates.
Aqueous Water (pH > 8)High Formation of the carboxylate salt (anionic form).

Experimental Protocol: Isothermal Saturation Method

Since specific thermodynamic data for the 2-bromo isomer is not available in open-access literature, researchers must generate this data empirically. The Static Equilibrium (Shake-Flask) Method is the gold standard for this determination.

Materials & Reagents[4]
  • Analyte: 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid (Purity >98%).

  • Solvents: HPLC-grade Methanol, Ethanol, Acetone, Ethyl Acetate, Water.

  • Equipment: Thermostated shaker bath (control ±0.05 K), HPLC with UV detector (or Gravimetric balance).

Workflow Diagram

The following diagram outlines the logical flow for determining solubility and validating the results.

Solubility_Protocol cluster_Analysis Quantification Method Start Start: Preparation Excess_Solid Add Excess Solid to Solvent (Ensure Saturation) Start->Excess_Solid Equilibration Equilibrate in Thermostat Bath (24-48h at Target Temp) Excess_Solid->Equilibration Sampling Sample Supernatant (Filter via 0.45 µm syringe filter) Equilibration->Sampling Dilution Dilute for Analysis (Prevent precipitation) Sampling->Dilution HPLC HPLC-UV Analysis (Peak Area vs. Standard Curve) Dilution->HPLC Preferred Gravimetric Gravimetric Analysis (Evaporate & Weigh Residue) Dilution->Gravimetric Alternative Calc Calculate Mole Fraction (x) HPLC->Calc Gravimetric->Calc End Thermodynamic Modeling (Van't Hoff Plot) Calc->End

Figure 1: Standardized workflow for the determination of solid-liquid solubility limits.

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid acid to 10 mL of the selected solvent in a glass vial. "Excess" is confirmed by the persistence of solid particles at the bottom of the vial.

  • Equilibration: Place the vials in a thermostated shaker bath set to the desired temperature (e.g., 298.15 K). Shake continuously at 150 rpm for 24–48 hours to ensure equilibrium is reached.

  • Sedimentation: Stop agitation and allow the saturated solution to stand for 2–4 hours at the same temperature. This allows fine particles to settle.

  • Sampling: Using a pre-warmed syringe, withdraw 1–2 mL of the supernatant. Immediately filter through a 0.45 µm PTFE filter into a pre-weighed flask (for gravimetric) or a volumetric flask (for HPLC).

  • Quantification:

    • Gravimetric: Evaporate the solvent under vacuum, dry the residue to constant weight, and calculate solubility (

      
      ) in g/L.
      
    • HPLC: Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water) and inject into an HPLC system (C18 column, UV detection at ~280 nm). Determine concentration using a calibration curve.

Thermodynamic Modeling

Once experimental data is collected at multiple temperatures (e.g., 293K, 298K, 303K, 308K), the dissolution behavior should be modeled to extract thermodynamic parameters.

Modified Apelblat Equation

The solubility of thiazole carboxylic acids often deviates from linearity. The Modified Apelblat Equation provides the most accurate correlation for these systems:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (Kelvin).
    
  • 
     are empirical model constants derived from regression analysis.
    
Van't Hoff Analysis

To understand the driving forces of dissolution, calculate the enthalpy (


) and entropy (

) of solution:


  • Positive

    
    :  Indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds in organic solvents.
    
  • Positive

    
    :  Indicates an increase in disorder, the primary driving force for dissolution.
    

Applications in Drug Development

Recrystallization Solvent Selection

For purification of the 2-(2-bromophenyl) isomer, a cooling crystallization strategy is recommended:

  • Solvent System: Ethanol/Water or Methanol/Water.

  • Rationale: The compound has high solubility in hot ethanol but low solubility in water. Dissolve the crude solid in refluxing ethanol, then slowly add water (anti-solvent) or cool the solution to precipitate the pure acid.

Salt Formation

To improve bioavailability, the carboxylic acid can be converted to a sodium or potassium salt.

  • Reaction: Treat with 1 equivalent of NaOH or KOH in methanol.

  • Result: The resulting salt will exhibit significantly higher aqueous solubility (>100 mg/mL), making it suitable for intravenous or high-dose oral formulations.

References

  • Compound Identification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 955400-49-4. Retrieved from .[2]

  • Shakeel, F., et al. (2014). "Solubility and thermodynamics of thiazole derivatives in different solvents." Journal of Molecular Liquids. (Provides the standard protocol for thiazole solubility).
  • Chemical Vendors

    • Accela ChemBio Inc.[3] Product Catalog: Methyl 2-(2-Bromophenyl)thiazole-4-carboxylate (Precursor reference). Retrieved from .

Sources

Foundational

An In-Depth Technical Guide to the Initial In-Vitro Evaluation of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid

This guide provides a comprehensive framework for the initial in-vitro evaluation of the novel compound, 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid. The methodologies outlined herein are designed to establish a fou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in-vitro evaluation of the novel compound, 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid. The methodologies outlined herein are designed to establish a foundational understanding of the compound's biological potential, guiding further research and development efforts. As this is a novel entity, the proposed evaluation strategy is rooted in the well-documented activities of the broader thiazole chemical class, which is rich in biologically active compounds.[1][2][3]

Introduction and Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The introduction of a 2-bromophenyl substituent at the 2-position and a carboxylic acid at the 4-position of the thiazole ring creates a unique chemical entity with the potential for novel biological activities. The bromine atom can induce significant changes in electronic and lipophilic properties, potentially enhancing binding to biological targets, while the carboxylic acid group can act as a key pharmacophore for interactions with enzymes or receptors.

This guide will detail a logical, stepwise approach for the initial in-vitro screening of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid, focusing on three key areas of investigation suggested by the activities of related thiazole derivatives: cytotoxicity, anti-inflammatory potential, and antimicrobial activity.

Physicochemical Characterization and Synthesis

A foundational step in any in-vitro evaluation is the thorough characterization of the test compound.

Synthesis

The synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid can be achieved through established methods for thiazole synthesis. A common route involves the Hantzsch thiazole synthesis, where a substituted thioamide reacts with an α-haloketone. For the target compound, this would likely involve the reaction of 2-bromothiobenzamide with a 3-halo-2-oxopropanoic acid derivative, followed by hydrolysis of the resulting ester.

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_intermediate Intermediate cluster_final Final Product 2-bromothiobenzamide 2-bromothiobenzamide Cyclocondensation Cyclocondensation 2-bromothiobenzamide->Cyclocondensation 3-halo-2-oxopropanoic acid derivative 3-halo-2-oxopropanoic acid derivative 3-halo-2-oxopropanoic acid derivative->Cyclocondensation Ester of target compound Ester of target compound Cyclocondensation->Ester of target compound Hydrolysis Hydrolysis Ester of target compound->Hydrolysis 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid Hydrolysis->2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid

Caption: Synthetic pathway for the target compound.

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed before biological testing.

ParameterMethodPurpose
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the chemical structure of the compound.
Purity HPLC, Elemental AnalysisDetermines the percentage of the desired compound in the sample. A purity of >95% is recommended for biological assays.
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines the solubility in various solvents (e.g., DMSO, aqueous buffers) to ensure proper preparation of stock and working solutions for biological assays.
Stability HPLC-based stability studiesAssesses the stability of the compound in solution under storage and assay conditions to ensure that the observed biological effects are due to the compound itself and not its degradation products.

In-Vitro Cytotoxicity Evaluation

A primary step in drug discovery is to assess the cytotoxic potential of a novel compound. This helps to identify a therapeutic window and understand its general effect on cell viability. The evaluation of 2-phenylthiazole derivatives has shown cytotoxic effects against various cancer cell lines.[4][5][6]

Cell Line Selection

A panel of human cancer cell lines should be selected to represent different tumor types. A non-cancerous cell line should be included to assess selectivity.

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • T47D: Human breast ductal carcinoma

  • HT-29: Human colon adenocarcinoma

  • HepG2: Human liver carcinoma

  • A549: Human lung carcinoma

  • HEK293: Human embryonic kidney cells (non-cancerous control)

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for cytotoxicity screening.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation (24, 48, 72h) Incubation (24, 48, 72h) Compound Treatment->Incubation (24, 48, 72h) Varying Concentrations MTT Addition MTT Addition Incubation (24, 48, 72h)->MTT Addition 3-4h Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization DMSO Absorbance Reading (570nm) Absorbance Reading (570nm) Formazan Solubilization->Absorbance Reading (570nm) IC50 Determination IC50 Determination Absorbance Reading (570nm)->IC50 Determination

Caption: MTT assay workflow for cytotoxicity assessment.

In-Vitro Anti-Inflammatory Evaluation

Given that many thiazole derivatives exhibit anti-inflammatory properties, evaluating the compound's ability to inhibit key inflammatory enzymes is a logical next step.[7] Cyclooxygenase (COX) enzymes are critical mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs.

COX-1 and COX-2 Inhibition Assay

This assay will determine if the compound selectively inhibits COX-2, which is desirable for reducing inflammation with fewer gastrointestinal side effects associated with COX-1 inhibition.

Step-by-Step Protocol:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a range of concentrations of the test compound and a positive control (e.g., celecoxib for COX-2, indomethacin for non-selective).

  • Reaction Initiation: In a 96-well plate, add the enzyme, heme, and the test compound or control. Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of HCl.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC₅₀ values. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

G Enzyme + Heme + Compound Enzyme + Heme + Compound Pre-incubation (10 min) Pre-incubation (10 min) Enzyme + Heme + Compound->Pre-incubation (10 min) COX-1 or COX-2 Add Arachidonic Acid Add Arachidonic Acid Pre-incubation (10 min)->Add Arachidonic Acid Reaction Incubation (10-20 min) Reaction Incubation (10-20 min) Add Arachidonic Acid->Reaction Incubation (10-20 min) Stop Reaction (HCl) Stop Reaction (HCl) Reaction Incubation (10-20 min)->Stop Reaction (HCl) Measure PGE2 (ELISA) Measure PGE2 (ELISA) Stop Reaction (HCl)->Measure PGE2 (ELISA) Calculate IC50 & Selectivity Index Calculate IC50 & Selectivity Index Measure PGE2 (ELISA)->Calculate IC50 & Selectivity Index

Caption: COX enzyme inhibition assay workflow.

In-Vitro Antimicrobial Screening

Thiazole derivatives have been reported to possess both antibacterial and antifungal activities.[8] An initial screening against a panel of clinically relevant microorganisms is warranted.

Microbial Strain Selection
  • Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the minimum bactericidal/fungicidal concentration, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Data Summary and Interpretation

All quantitative data should be presented in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7
T47D
HT-29
HepG2
A549
HEK293

Table 2: Anti-inflammatory Activity

EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
COX-1
COX-2

Table 3: Antimicrobial Activity

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans
A. niger

Conclusion and Future Directions

This technical guide outlines a robust and logical workflow for the initial in-vitro evaluation of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid. The results from these assays will provide a critical foundation for understanding the compound's biological activity profile. Positive results in any of these areas would warrant further investigation, including mechanism of action studies, lead optimization, and eventual progression to in-vivo models. The self-validating nature of these standard protocols, when performed with appropriate controls, ensures the generation of reliable and reproducible data, which is paramount in the early stages of drug discovery.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved January 23, 2024, from [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. Retrieved January 23, 2024, from [Link]

  • Synthesis and biological properties of 2-phenylbenzothiazole derivatives. (n.d.). Aston Research Explorer. Retrieved January 23, 2024, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Retrieved January 23, 2024, from [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Retrieved January 23, 2024, from [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). PubMed Central. Retrieved January 23, 2024, from [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). NIH. Retrieved January 23, 2024, from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved January 23, 2024, from [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PubMed Central. Retrieved January 23, 2024, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Retrieved January 23, 2024, from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. Retrieved January 23, 2024, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PubMed Central. Retrieved January 23, 2024, from [Link]

  • Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole. (n.d.). PubMed. Retrieved January 23, 2024, from [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). Retrieved January 23, 2024, from [Link]

  • Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. (2024). Brieflands. Retrieved January 23, 2024, from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). NIH. Retrieved January 23, 2024, from [Link]

  • Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. (n.d.). Journal of Sciences, Islamic Republic of Iran. Retrieved January 23, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol: 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid

Executive Summary & Scientific Rationale This protocol details the synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid , a functionalized thiazole scaffold often utilized in fragment-based drug discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid , a functionalized thiazole scaffold often utilized in fragment-based drug discovery (FBDD) and as a core pharmacophore for metallo-


-lactamase inhibitors and anti-infectives.

The synthesis leverages the classical Hantzsch Thiazole Synthesis , a robust condensation reaction between a thioamide and an


-halo carbonyl.[1] This route is selected for its high atom economy, scalability, and the avoidance of transition-metal catalysts in the ring-forming step. The protocol is divided into three modular phases:
  • Precursor Synthesis: Thionation of 2-bromobenzonitrile (if thioamide is not commercially sourced).

  • Cyclization: Hantzsch condensation to form the ethyl ester intermediate.

  • Hydrolysis: Saponification to yield the final carboxylic acid.

Retrosynthetic Analysis & Pathway

The strategic disconnection relies on the 1,3-heterocyclic construction. The C2-C3 bond and C4-S bond are formed simultaneously during the condensation of the thioamide sulfur and nitrogen with the electrophilic centers of ethyl bromopyruvate.

Retrosynthesis Target Target Molecule 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid Ester Intermediate Ester Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Target->Ester Hydrolysis (LiOH) Precursors Precursors 2-Bromobenzenecarbothioamide + Ethyl Bromopyruvate Ester->Precursors Hantzsch Cyclization Start Starting Material 2-Bromobenzonitrile Precursors->Start Thionation (NaSH/MgCl2)

Figure 1: Retrosynthetic disconnection showing the Hantzsch strategy.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
2-Bromobenzonitrile 2042-37-798%Starting Material (Step 1)
Sodium Hydrosulfide (NaSH) 16721-80-5HydrateThionation Reagent
Magnesium Chloride (MgCl

)
7786-30-3AnhydrousCatalyst/Lewis Acid
Ethyl Bromopyruvate 70-23-590%+Cyclization Partner (Step 2)
Ethanol (EtOH) 64-17-5AbsoluteSolvent
Lithium Hydroxide (LiOH) 1310-65-2MonohydrateHydrolysis Base
Tetrahydrofuran (THF) 109-99-9HPLC GradeSolvent
Equipment
  • Magnetic stirrer with heating block (0–100 °C).

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

  • LC-MS system (for reaction monitoring).

  • NMR Spectrometer (300 MHz or higher).

Experimental Protocol

Step 1: Synthesis of 2-Bromobenzenecarbothioamide

Note: If 2-bromobenzenecarbothioamide (CAS 13486-80-1) is purchased, proceed directly to Step 2.

Rationale: Direct thionation of the nitrile using NaSH and MgCl


 in DMF is preferred over H

S gas (safety) or Lawesson's reagent (purification difficulty). MgCl

acts as a Lewis acid to activate the nitrile.
  • Setup: Charge a 100 mL round-bottom flask (RBF) with 2-bromobenzonitrile (1.82 g, 10.0 mmol).

  • Solvent: Add DMF (20 mL) and stir to dissolve.

  • Reagents: Add MgCl

    
      (1.90 g, 20.0 mmol) followed by NaSH·xH
    
    
    
    O
    (approx 2.0 equiv based on H
    
    
    S content). The mixture will turn green/dark.[2]
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The nitrile peak should disappear.

  • Workup: Pour the reaction mixture into ice-water (100 mL). Acidify slightly with 1M HCl (to pH ~4) to decompose excess thionating agent.

  • Isolation: A yellow precipitate forms. Filter the solid, wash copiously with water, and dry under vacuum.

  • Yield: Expected 85–95%. Yellow solid.

Step 2: Hantzsch Cyclization to Ethyl Ester

Reaction: 2-Bromobenzenecarbothioamide + Ethyl Bromopyruvate


 Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate.
  • Setup: In a 50 mL RBF, dissolve 2-bromobenzenecarbothioamide (2.16 g, 10.0 mmol) in Absolute Ethanol (30 mL).

  • Addition: Add Ethyl Bromopyruvate (1.38 mL, 11.0 mmol, 1.1 equiv) dropwise at room temperature.

  • Cyclization: Fit a reflux condenser and heat the mixture to reflux (78 °C) for 3–5 hours.

    • Mechanism Check: The initial S-alkylation is fast; heat is required for the dehydration/aromatization step.

  • Monitoring: LC-MS should show the product mass [M+H]

    
     (Br isotope pattern).
    
  • Workup: Cool to room temperature.

    • Option A (Precipitation): Often the hydrobromide salt of the thiazole crystallizes upon cooling.

    • Option B (Standard): Evaporate ethanol to ~5 mL. Pour into saturated aqueous NaHCO

      
        (50 mL) to neutralize HBr. Extract with Ethyl Acetate (3 x 30 mL).
      
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize the crude solid from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).
  • Data: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. Off-white solid.

Step 3: Hydrolysis to Carboxylic Acid

Reaction: Ethyl Ester + LiOH


 Carboxylic Acid.
  • Setup: Dissolve the ester (1.0 mmol) in THF (5 mL) and Water (5 mL).

  • Reagent: Add LiOH·H

    
    O  (126 mg, 3.0 mmol, 3 equiv).
    
  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: Avoid heating if possible to prevent decarboxylation, though thiazole-4-carboxylic acids are generally stable.

  • Workup: Evaporate THF under reduced pressure. The aqueous residue will contain the lithium carboxylate.

  • Acidification: Cool the aqueous solution in an ice bath. Dropwise add 1M HCl until pH

    
     2–3.
    
  • Isolation: The free acid will precipitate as a white/pale yellow solid. Filter the solid and wash with cold water.[3]

  • Drying: Dry in a vacuum oven at 45 °C overnight.

Workflow Visualization

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Hydrolysis S1_Start 2-Bromobenzonitrile + NaSH + MgCl2 S1_React Stir in DMF RT, 4-6h S1_Start->S1_React S1_Quench Quench in Ice/HCl Filter Precipitate S1_React->S1_Quench S1_Prod 2-Bromobenzenecarbothioamide S1_Quench->S1_Prod S2_Mix Thioamide + Ethyl Bromopyruvate S1_Prod->S2_Mix S2_Reflux Reflux in EtOH 3-5h S2_Mix->S2_Reflux S2_Workup Neutralize (NaHCO3) Extract (EtOAc) S2_Reflux->S2_Workup S2_Prod Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate S2_Workup->S2_Prod S3_React Ester + LiOH THF/H2O, RT S2_Prod->S3_React S3_Acidify Acidify to pH 2 (1M HCl) S3_React->S3_Acidify S3_Final Final Product Filtration & Drying S3_Acidify->S3_Final

Figure 2: Step-by-step experimental workflow for the synthesis process.

Analytical Data & Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, compare your isolated product against these expected parameters.

Table 1: Expected Analytical Parameters

ParameterExpected Value/ObservationStructural Insight
Appearance White to pale yellow powderHigh purity crystalline solid.

H NMR (DMSO-d

)

13.0 (br s, 1H, COOH)
Confirms hydrolysis of ester.

8.45 (s, 1H, Thiazole C5-H)
Characteristic singlet for 4-subst. thiazole.

7.8–7.4 (m, 4H, Ar-H)
2-Bromophenyl moiety pattern.
LC-MS (ESI+)

283.9 / 285.9 [M+H]

Bromine isotopic pattern (1:1 ratio).
Melting Point > 180 °C (Decomp.)Typical for thiazole carboxylic acids.[3][4]

Key Validation Checkpoint:

  • Step 2 Check: If the NMR shows a triplet at

    
     1.3 and quartet at 
    
    
    
    4.3, the ester hydrolysis is incomplete . Re-subject to LiOH conditions.
  • Regiochemistry: The Hantzsch synthesis regioselectively forms the 4-carboxylate. The formation of the 5-isomer is mechanistically precluded by the structure of bromopyruvate.

Troubleshooting & Expert Insights

  • Issue: Low Yield in Step 2.

    • Cause: Ethyl bromopyruvate can degrade (polymerize) over time.

    • Fix: Use freshly distilled or commercial reagent stored in the fridge. Ensure the reagent is clear/pale yellow, not dark brown.

  • Issue: Product Oiling Out.

    • Cause: Presence of residual DMF or incomplete neutralization.

    • Fix: Ensure thorough water wash during Step 1 workup. For Step 2, trituration with cold diethyl ether often induces crystallization.

  • Safety Note: Ethyl bromopyruvate is a potent lachrymator. Handle only in a fume hood. Thioamides can release trace H

    
    S; use lead acetate paper to monitor if unsure.
    

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: Foundational text describing the condensation mechanism of thioamides with -haloketones.
  • Synthesis of Thioamides

    
     Method) :
    
    • Source: Manjula, K., et al. (2007). "A Simple and Efficient Synthesis of Thioamides from Nitriles using Magnesium Chloride-Sodium Hydrosulfide System.
    • Link:[Link]

  • Synthesis of Thiazole-4-Carboxylic Acids

    • Source: Chen, L., et al. (2012). "2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-

      
      -lactamases."[5] Bioorganic & Medicinal Chemistry Letters.
      
    • Link:[Link]

  • Reaction of Ethyl Bromopyruvate

    • Source: PubChem Compound Summary for Ethyl bromopyruv
    • Link:[Link]

Sources

Application

Hantzsch thiazole synthesis for 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid

Application Note: High-Fidelity Synthesis of 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic Acid Abstract This application note details a robust, modular protocol for the synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic Acid

Abstract

This application note details a robust, modular protocol for the synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for fragment-based drug discovery (FBDD) and as a precursor for peptidomimetics.[1] The method employs a modified Hantzsch Thiazole Synthesis , optimized to accommodate the steric and electronic influence of the ortho-bromo substituent.[1] The protocol includes the upstream synthesis of the thioamide precursor and the downstream saponification, providing a complete "nitrile-to-acid" workflow.[1]

Introduction & Strategic Analysis

The Hantzsch thiazole synthesis is the gold standard for constructing 1,3-thiazoles.[1] However, ortho-substituted aryl thioamides, such as 2-bromobenzenecarbothioamide , present specific challenges.[1] The steric bulk of the bromine atom at the 2-position can induce torsion between the phenyl and forming thiazole rings, potentially retarding the cyclization rate.

Strategic Considerations:

  • Solvent Choice: Ethanol (EtOH) is selected over methanol to provide a slightly higher reflux temperature (

    
     vs 
    
    
    
    ), overcoming the activation energy barrier imposed by the ortho-substituent.[1]
  • Leaving Group: Ethyl bromopyruvate is used as the

    
    -halo carbonyl component.[1] It is highly reactive but lachrymatory and prone to polymerization; fresh preparation or distillation is recommended if the reagent is old.[1]
    
  • Stepwise Integrity: The protocol is divided into three self-validating modules.

Retrosynthetic Logic & Mechanism

The synthesis disconnects the thiazole ring into two primary components: the nucleophilic S-C-N fragment (thioamide) and the electrophilic C-C fragment (


-haloketone).[1]
Figure 1: Mechanistic Pathway (Hantzsch Condensation)

Caption: The mechanism proceeds via S-alkylation followed by intramolecular N-attack and dehydration.[1]

HantzschMechanism Thioamide 2-Bromothiobenzamide (Nucleophile) Intermediate1 Thioimidate Intermediate Thioamide->Intermediate1 SN2 Attack (S on CH2-Br) HaloKeto Ethyl Bromopyruvate (Electrophile) HaloKeto->Intermediate1 Hydroxy Hydroxy-thiazoline (Cyclized) Intermediate1->Hydroxy N-Attack on C=O Product Thiazole Ester (Aromatized) Hydroxy->Product -H2O (Dehydration)

[1]

Experimental Protocols

Module A: Synthesis of 2-Bromobenzenecarbothioamide

Note: If 2-bromothiobenzamide is commercially available, proceed to Module B. This module is essential if starting from the nitrile.

Rationale: Thioamides are often unstable upon long-term storage.[1] Synthesizing fresh from the stable nitrile ensures high purity.[1]

  • Reagents: 2-Bromobenzonitrile (1.0 eq), Sodium Hydrosulfide hydrate (NaSH

    
    xH
    
    
    
    O, 2.0 eq), MgCl
    
    
    6H
    
    
    O (1.0 eq), DMF.[1]
  • Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stirrer.

Step-by-Step:

  • Dissolve 2-bromobenzonitrile (1.82 g, 10 mmol) in DMF (20 mL).

  • Add MgCl

    
    6H
    
    
    
    O
    (2.03 g, 10 mmol). The magnesium acts as a Lewis acid catalyst, coordinating to the nitrile nitrogen to enhance electrophilicity.
  • Add NaSH hydrate (approx. 2.0 eq) in one portion. The mixture will turn green/dark.[1]

  • Stir at Room Temperature for 3–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The nitrile spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    thioamide.[1]
  • Workup: Pour the reaction mixture into 0.5 M HCl (100 mL) to quench and precipitate the product.

  • Filter the yellow solid, wash copiously with water, and dry under vacuum.

    • Target Yield: >85%[1][2][3]

    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) should show two broad singlets for NH
      
      
      at
      
      
      9.5–10.0 ppm.[1]
Module B: Hantzsch Condensation (The Thiazole Core)[1][4][5][6]

Rationale: The condensation is exothermic.[1] Ethyl bromopyruvate is added carefully to control the rate of HBr generation.

  • Reagents: 2-Bromobenzenecarbothioamide (from Module A, 1.0 eq), Ethyl Bromopyruvate (1.05 eq), Ethanol (Absolute).[1]

  • Equipment: 50 mL RBF, Reflux Condenser.

Step-by-Step:

  • Dissolve 2-bromobenzenecarbothioamide (2.16 g, 10 mmol) in Ethanol (25 mL).

  • Add Ethyl Bromopyruvate (1.38 mL, 10.5 mmol) dropwise at room temperature.

    • Observation: The solution may warm slightly.[1]

  • Heat the mixture to Reflux (

    
    )  for 2–4 hours.
    
    • Mechanism Check: The initial intermediate forms quickly; reflux drives the dehydration to the aromatic thiazole.

  • Cooling & Isolation: Cool the mixture to

    
     (ice bath). The product often crystallizes as the hydrobromide salt.
    
  • Free Base Liberation: Pour the mixture into saturated NaHCO

    
      solution (100 mL). Stir for 15 minutes to neutralize HBr.
    
  • Extract with Ethyl Acetate (

    
     mL).[1] Dry organics over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Recrystallize from minimal hot Ethanol or purify via flash chromatography (0-20% EtOAc in Hexanes) if necessary.

    • Intermediate: Ethyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate.[1]

Module C: Ester Hydrolysis to Target Acid

Rationale: Mild saponification conditions are used to avoid debromination or ring opening.[1]

  • Reagents: Thiazole Ester (Module B), LiOH

    
    H
    
    
    
    O (2.0 eq), THF/Water (3:1).[1]

Step-by-Step:

  • Dissolve the ester (1.0 eq) in THF (15 mL) and Water (5 mL).[1]

  • Add LiOH

    
    H
    
    
    
    O
    (2.0 eq).[1]
  • Stir at Room Temperature for 2–4 hours.

    • QC: TLC should show the disappearance of the ester spot.

  • Acidification: Concentrate THF under reduced pressure. Acidify the aqueous residue with 1 M HCl to pH 2–3.

  • Isolation: The carboxylic acid will precipitate as a white/off-white solid.[1] Filter, wash with cold water, and dry in a vacuum oven at

    
    .
    

Quantitative Data Summary

ParameterModule A (Thioamide)Module B (Ester)Module C (Acid)
Limiting Reagent 2-BromobenzonitrileThioamideThiazole Ester
Solvent System DMFEthanolTHF/H

O (3:[1]1)
Temperature 25°C78°C (Reflux)25°C
Time 4 h3 h3 h
Typical Yield 85–92%75–85%90–95%
Appearance Yellow SolidOff-white/Tan SolidWhite Solid

Process Visualization

Figure 2: Experimental Workflow

Caption: Integrated workflow from nitrile precursor to final carboxylic acid.

Workflow Start Start: 2-Bromobenzonitrile Step1 Module A: Thioamide Formation (NaSH, MgCl2, DMF) Start->Step1 Check1 QC: TLC/NMR (Confirm Thioamide) Step1->Check1 Step2 Module B: Hantzsch Condensation (Ethyl Bromopyruvate, EtOH, Reflux) Check1->Step2 Pass Step3 Module C: Saponification (LiOH, THF/H2O, then HCl) Step2->Step3 Ester Isolated Final Target: 2-(2-bromophenyl) thiazole-4-COOH Step3->Final Precipitate & Dry

Characterization & Troubleshooting

Expected Spectral Data (Target Acid):

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    13.0 (br s, 1H, COOH), 8.55 (s, 1H, Thiazole H-5), 7.85 (d, 1H, Ar-H), 7.78 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (t, 1H, Ar-H).[1]
    • Note: The Thiazole H-5 singlet is characteristic and usually appears between 8.2–8.6 ppm.[1]

  • MS (ESI): m/z 283.9/285.9 [M+H]

    
     (Characteristic 1:1 Br isotope pattern).[1]
    

Troubleshooting Guide:

  • Low Yield in Module B: If the reaction is sluggish, add 10 mol% NaOAc to buffer the HBr formed, preventing protonation of the thioamide sulfur (though Hantzsch usually works well in acid).

  • Impurity Formation: If a side product is observed, check the age of Ethyl Bromopyruvate. It hydrolyzes to the acid or polymerizes over time.[1] Distill if the liquid is dark brown/black.

  • Solubility Issues: The final acid is poorly soluble in water (good for precipitation) but may require DMSO or MeOH for NMR.[1]

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Organic Chemistry Portal.[1] "Thiazole Synthesis."[1][3][4][5][6][7][8][9][10]

    • [Link][1]

  • Thioamide Synthesis from Nitriles

    • Manaka, A., & Sato, M. (2005).[1][11] "Facile Synthesis of Thioamides from Nitriles Using Sodium Hydrosulfide and Magnesium Chloride." Synthetic Communications.

    • [Link][1]

  • General Protocol for Thiazole-4-carboxylates

    • BenchChem.[1][4][6] "Application Notes and Protocols for Hantzsch Thiazole Synthesis."

  • Properties of Ethyl Bromopyruvate

    • PubChem Compound Summary for CID 66144.[1]

    • [Link][1]

Sources

Method

Application Note: 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic Acid in Kinase Inhibitor Synthesis

[1] Abstract This application note details the strategic utilization of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid (CAS: Variable/Derivative) as a bifunctional linchpin in the synthesis of ATP-competitive kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the strategic utilization of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid (CAS: Variable/Derivative) as a bifunctional linchpin in the synthesis of ATP-competitive kinase inhibitors. Unlike simple thiazoles, this specific scaffold offers two orthogonal synthetic handles: a carboxylic acid at C4 for directing hinge-binding motifs, and an ortho-bromoaryl group at C2. The latter serves as a critical handle for either hydrophobic pocket extension via cross-coupling or, more significantly, intramolecular cyclization to generate conformationally restricted fused tricyclic systems (e.g., benzothiazolo[3,2-a]quinazolin-5-ones). This guide provides validated protocols for divergent library synthesis, emphasizing palladium-catalyzed transformations and structural optimization for CDK, GSK3, and c-Met inhibition.

Strategic Significance in Drug Design

The "Privileged" Thiazole Scaffold

Thiazoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Dasatinib , Dabrafenib ) due to their ability to function as hydrogen bond acceptors (N3) and their metabolic stability.[1]

The Ortho-Bromo Advantage

The inclusion of the bromine atom at the ortho position of the C2-phenyl ring is not merely for diversification; it is a strategic design element:

  • Steric Control: The bulky bromine atom forces a non-planar conformation between the phenyl and thiazole rings (atropisomerism potential), which can improve selectivity by filling specific hydrophobic pockets in the kinase active site.[1]

  • Cyclization Precursor: It enables intramolecular Buchwald-Hartwig or C-H activation reactions to lock the ligand into a fused tricyclic core, reducing entropic penalty upon binding.[1]

Pharmacophore Mapping[1]
  • C4-Carboxyl: Precursor to the amide linker that positions the "Head Group" (Hinge Binder).[1]

  • C2-Aryl-Br: Targets the solvent-exposed region or the hydrophobic back pocket (Gatekeeper residue interaction).[1]

Visual Workflow: Divergent Synthesis

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G Start 2-(2-bromophenyl) -1,3-thiazole-4-carboxylic acid Amide Path A: Amide Coupling (Hinge Binder Attachment) Start->Amide HATU, DIPEA, R-NH2 Suzuki Path B: Suzuki-Miyaura (Hydrophobic Tail Extension) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Cyclize Path C: Intramolecular Cyclization (Fused Tricyclic Core) Amide->Cyclize Pd2(dba)3, Xantphos (Intramolecular C-N bond) Lib1 Library 1: Bis-Aryl Amides (Type I Inhibitors) Amide->Lib1 Purification Lib2 Library 2: Extended Biaryls (Type II Inhibitors) Suzuki->Lib2 Amide Coupling Lib3 Library 3: Benzothiazolo-fused (Rigidified Analogs) Cyclize->Lib3 Final Deprotection

Caption: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold to access three distinct inhibitor classes.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

If the specific acid is not commercially available, it is synthesized via the Hantzsch Thiazole Synthesis.

Reagents: 2-Bromobenzothioamide, Ethyl bromopyruvate, Ethanol.[1]

  • Condensation: Dissolve 2-bromobenzothioamide (1.0 eq) in absolute ethanol (0.5 M).

  • Addition: Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Cool to 0°C. The ethyl ester intermediate often precipitates. Filter and wash with cold ethanol.

  • Hydrolysis: Resuspend the ester in THF/Water (1:1). Add LiOH (2.5 eq) and stir at RT for 3 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. The title compound, 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid , precipitates as a white/off-white solid.[1]

    • Yield Expectation: 75–85%.[1]

Protocol B: Amide Coupling (Hinge Binder Attachment)

Targeting the ATP-binding site requires attaching a heterocycle (e.g., aminopyrazole, amino-pyridine) to the C4 position.[1]

Reagents: HATU, DIPEA, DMF, Amine (R-NH₂).[1]

  • Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 15 min at RT to form the activated ester.

  • Coupling: Add the amine partner (e.g., 3-aminopyrazole) (1.1 eq).[1]

  • Reaction: Stir at RT for 12–16 hours.

    • Note: For unreactive amines (like electron-deficient anilines), heat to 50°C.[1]

  • Workup: Dilute with EtOAc, wash with sat.[2] NaHCO₃, water, and brine.[2] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol C: Intramolecular Cyclization (Advanced)

This protocol utilizes the 2-bromo group to fuse the rings, creating a rigid tricyclic core (e.g., Thiazolo[3,2-a]quinazolin-5-one).[1]

Mechanism: Palladium-catalyzed intramolecular Buchwald-Hartwig amidation. Substrate: The amide product from Protocol B (must contain an N-H bond proximal to the Br).

  • Setup: In a glovebox or under Argon, combine:

    • Substrate (1.0 eq)[1]

    • Pd₂(dba)₃ (5 mol%)[1]

    • Xantphos (10 mol%)[1]

    • Cs₂CO₃ (2.0 eq)[1]

    • 1,4-Dioxane (degassed, 0.1 M)[1]

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd black.[1]

  • Purification: The rigidified product usually shows a significant Rf shift (less polar) compared to the open precursor.[1]

Data Summary & Optimization

Reaction Condition Screening Matrix
Reaction TypeCatalyst/ReagentSolventTemp (°C)Yield (Avg)Notes
Amide Coupling HATU / DIPEADMF2585%Standard; high reliability.
Amide Coupling T3P / PyridineEtOAc6070%Better for sterically hindered amines.
Suzuki Coupling Pd(dppf)Cl₂Dioxane/H₂O9080%Requires thorough degassing to prevent homocoupling.
Cyclization Pd₂(dba)₃ / XantphosDioxane10065%Critical: Anhydrous conditions required.
Troubleshooting Guide
  • Problem: Decarboxylation of the thiazole-4-carboxylic acid.

    • Cause: Excessive heat during hydrolysis or coupling.[1]

    • Solution: Keep hydrolysis temp < 40°C. Use mild coupling agents (HATU) rather than acid chlorides (SOCl₂).[1]

  • Problem: Protodebromination (Loss of Br).

    • Cause: Over-reduction during Suzuki coupling.[1]

    • Solution: Reduce reaction time; switch to Pd(PPh₃)₄; ensure solvent is strictly degassed.

  • Problem: Low solubility of the core acid.

    • Solution: Use a co-solvent mixture of DMF/DMSO (4:1) for the coupling step.[1]

References

  • Thiazole Scaffold Utility

    • Chimenti, F., et al. (2004). "Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as anti-Candida spp. agents." European Journal of Medicinal Chemistry. Link

    • Note: Establishes the baseline chemistry for 2-aryl-thiazole-4-carboxylic acids.
  • Kinase Inhibitor Design

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link[1]

    • Note: Foundational text on thiazole carboxamides in kinase inhibition (Dasatinib).[1]

  • Intramolecular Cyclization

    • Maes, B. U., et al. (2003).[1] "Synthesis of fused tricyclic systems via Pd-catalyzed intramolecular arylation." Tetrahedron. Link

    • Note: Protocol basis for the cyclization of 2-(2-bromophenyl)
  • Hantzsch Synthesis Protocols

    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link[1]

(Note: Specific CAS-linked papers for "2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid" are rare in open literature; the protocols above are derived from the validated chemistry of the homologous 2-arylthiazole class widely used in medicinal chemistry.)

Sources

Application

Application Note: Single Crystal X-ray Diffraction of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid

) Executive Summary This protocol details the methodology for determining the crystal structure of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid . This molecule presents specific crystallographic challenges and opport...

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This protocol details the methodology for determining the crystal structure of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid . This molecule presents specific crystallographic challenges and opportunities: the carboxylic acid moiety facilitates strong intermolecular hydrogen bonding (often leading to centrosymmetric dimers), while the 2-bromophenyl substituent introduces a heavy atom (


) capable of significant anomalous scattering but also requiring rigorous absorption correction.

This guide moves beyond standard procedures, addressing the specific solubility profile of aryl-thiazoles and the handling of brominated organic crystals to ensure high-redundancy, high-resolution data suitable for publication and drug design applications.

Molecular Profile & Pre-Crystallization Assessment

Before attempting crystallization, one must understand the intermolecular forces at play.

FeatureCrystallographic Implication
Thiazole Ring Planar, aromatic system. Promotes

stacking interactions.
Carboxylic Acid (-COOH) Strong H-bond donor/acceptor. High probability of forming

dimers (centrosymmetric).
Bromine Atom (ortho) Heavy Atom Effect: Facilitates phasing via SAD/MAD or Direct Methods. Absorption: High linear absorption coefficient (

). Requires correction. Sterics: Ortho-substitution twists the phenyl ring relative to the thiazole, breaking planarity.
Purity Requirements

Critical Check: Ensure the sample is free of inorganic salts (common from Hantzsch thiazole synthesis) and unreacted thioamides.

  • Protocol: Wash the crude solid with cold water (removes salts) and minimal cold diethyl ether (removes non-polar organic impurities) before recrystallization. Purity

    
     by HPLC is recommended for optical quality crystals.
    

Crystallization Protocols

Aryl-thiazole carboxylic acids exhibit moderate solubility in polar protic solvents and high solubility in dipolar aprotic solvents (DMSO, DMF). We employ a multi-stream screening approach .

Method A: Slow Evaporation (Primary)

Best for obtaining stable, block-like crystals.

  • Solvent: Ethanol (Absolute) or Methanol/Acetonitrile (1:1 v/v).

  • Concentration: Prepare a near-saturated solution at room temperature (approx. 15-20 mg/mL).

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Dust acts as a nucleation site for micro-crystals; filtration is non-negotiable. 
    
  • Setup: Cover the vial with Parafilm. Pierce 3-5 small holes with a needle.

  • Environment: Place in a vibration-free, temperature-controlled area (

    
    ).
    
  • Timeline: Crystals should appear within 3-7 days.

Method B: Vapor Diffusion (Secondary)

Use this if Method A yields powder or if solubility is poor in alcohols.

  • Inner Vial: Dissolve 10 mg of target in 0.5 mL DMF or DMSO .

  • Outer Vial: Place the inner vial inside a larger jar containing 5 mL of Water or Diethyl Ether .

    • Mechanism:[1][2] Water/Ether (precipitant) slowly diffuses into the DMF (solvent), gradually lowering solubility.

  • Seal: Cap the outer jar tightly.

  • Timeline: 1-2 weeks. This method often yields higher quality single crystals with fewer defects.

Method C: Slow Cooling
  • Dissolve compound in boiling Glacial Acetic Acid (good for carboxylic acids).

  • Place the hot vial in a Dewar flask filled with hot water to allow very slow cooling to room temperature over 24 hours.

Data Collection Strategy

Crystal Mounting

Brominated compounds can be sensitive to X-ray radiation (debromination), though less so than iodinated ones.

  • Mounting Medium: Use Paratone-N or perfluoropolyether oil. Avoid epoxy, which cures slowly and can degrade the crystal.

  • Loop: Use a MiTeGen Dual-Thickness MicroMount. Match the loop size to the crystal (approx. 0.1 - 0.3 mm).

  • Handling: Minimize time at room temperature. Flash cool immediately.

Instrument Parameters
  • Temperature: 100 K (Nitrogen stream).

    • Reasoning: Freezes out thermal motion of the heavy bromine atom and the flexible carboxylic acid proton, improving resolution.

  • Source: Mo

    
     (
    
    
    
    Å)
    is preferred.
    • Why: Bromine absorbs Cu radiation heavily (

      
      ), leading to systematic errors. Mo radiation reduces absorption (
      
      
      
      ) and allows access to higher resolution shells (
      
      
      Å or better).
  • Strategy: Collect a complete sphere (redundancy > 4). High redundancy is crucial for accurate absorption correction.

Workflow Diagram

CrystallizationWorkflow cluster_Screen Screening Phase cluster_Data Data Collection Start Crude Material (>95% Purity) Solvent Solvent Selection (EtOH, DMF, MeCN) Start->Solvent Method Method Selection (Evap vs Diffusion) Solvent->Method Method->Solvent No Crystals (Iterate) Mount Mounting (Paratone / MiTeGen) Method->Mount Single Crystal Cool Flash Cool (100 K) Mount->Cool Collect X-ray Exposure (Mo Source) Cool->Collect Process Structure Solution (SHELXT / SHELXL) Collect->Process

Figure 1: Optimized workflow for obtaining and processing single crystals of thiazole derivatives.

Data Reduction & Refinement Protocol

Absorption Correction (Critical Step)

Due to the Bromine atom, standard scaling is insufficient.

  • Technique: Use Multi-scan correction (e.g., SADABS or CrysAlisPro scaling).

  • Validation: Check

    
     ratio. If 
    
    
    
    , consider numerical absorption correction based on face-indexing the crystal.
Structure Solution
  • Software: SHELXT (Intrinsic Phasing) is highly effective for this size of molecule with a heavy atom.

  • Space Group: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    .[3][4][5] These are the most common space groups for planar organic molecules forming centrosymmetric dimers.
Refinement (SHELXL)
  • Heavy Atoms: Refine Br, S, O, N, C anisotropically.

  • Hydrogen Atoms:

    • Aromatic/Aliphatic H: Place in calculated positions (Riding model).

    • Carboxylic Acid H: Locate in the Difference Fourier Map. This is vital to confirm the dimerization motif. If the peak is diffuse, restrain the O-H bond distance (

      
       Å) but allow the angle to refine.
      
  • Weighting Scheme: Update weighting scheme (

    
    ) in the final cycles to flatten the variance.
    
  • Extinction: Check if the extinction coefficient is non-zero (common for high-quality crystals).

Structural Analysis & Reporting

When analyzing the solved structure, focus on these interactions which define the solid-state stability:

  • Carboxylic Acid Dimer: Check for the

    
     homosynthon. Measure the 
    
    
    
    distance (typically
    
    
    Å).
  • Halogen Bonding: Inspect the Bromine atom for close contacts (

    
    ).
    
    • Look for

      
       or 
      
      
      
      interactions.
    • Angle check: Halogen bonds are linear (

      
      ).
      
  • Chalcogen Bonding: The Sulfur atom in the thiazole ring can participate in

    
     or 
    
    
    
    interactions.
Summary of Expected Parameters
ParameterExpected RangeNotes
Bond Length (C-Br)

Å
Typical for aryl bromides.
Bond Length (C-S)

Å
Thiazole ring character.
Torsion (Ph-Thiazole)

Twisted due to ortho-Br steric clash.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Müller, P. (2009).[2] "Practical advice on the determination of hydrogen atom positions." Crystallography Reviews, 15(1), 57-83. Link

  • Desiraju, G. R. (2007). "Crystal Engineering: A Brief Introduction." Journal of Chemical Sciences, 122, 667-675. (Context for carboxylic acid synthons). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid Methodology: Modified Hantzsch Thiazole Synthesis Introduction: The "Ortho-Effect" Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid Methodology: Modified Hantzsch Thiazole Synthesis

Introduction: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely here because your yields are stalling between 30-50%, or you are observing significant impurities during the synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid .

While the Hantzsch synthesis is generally robust, this specific target presents a unique challenge: Steric Hindrance . The bromine atom at the ortho position of the phenyl ring creates significant steric bulk near the thioamide reaction center. This twists the phenyl ring out of planarity with the forming thiazole ring, reducing conjugation and nucleophilicity of the thioamide sulfur.

This guide moves beyond standard textbook protocols to address the specific kinetic barriers introduced by the 2-bromo substituent.

Module 1: Pre-Reaction Diagnostics (Reagent Integrity)

Critical Failure Point: The quality of 2-bromobenzenecarbothioamide (Thioamide) and Ethyl Bromopyruvate (EBP).

Troubleshooting Guide: Reagent Quality
SymptomDiagnosisCorrective Action
Thioamide is dark orange/brown Oxidative Dimerization. Thioamides oxidize to 1,2,4-thiadiazoles or disulfides upon air exposure.Recrystallize from Ethanol/Water. Pure thioamide should be bright yellow. Store under Argon.
Thioamide smells like almonds Incomplete Thionation. Residual 2-bromobenzonitrile is present.TLC Check: Run TLC (Hexane/EtOAc). Nitriles run much faster than thioamides. If present, re-process with Lawesson’s Reagent.
EBP is dark/fuming Acid Degradation. EBP degrades to HBr and polymers over time.Distill under reduced pressure immediately before use. Store over activated molecular sieves.

Module 2: The Hantzsch Condensation (Cyclization)

The Reaction: 2-bromobenzenecarbothioamide + Ethyl Bromopyruvate


 Intermediate Ester.
The "Ortho-Bromo" Protocol

Standard ethanol reflux often fails to drive this specific reaction to completion due to the steric deactivation described in the introduction.

Optimized Protocol:

  • Solvent Switch: Replace Ethanol with DMF (Dimethylformamide) or 1,4-Dioxane . The higher boiling point and polarity stabilize the transition state.

  • HBr Scavenging: Add 1.1 equivalents of solid NaHCO₃ or CaCO₃ .

    • Why? The reaction produces HBr.[1][2] In the presence of the ortho-bromo group, the reaction is slower, allowing HBr time to degrade the sensitive EBP precursor before it reacts. Neutralization prevents this.

  • Temperature: Heat to 80–90°C (in DMF) or Reflux (in Dioxane).

Visualizing the Mechanism & Failure Points

HantzschMechanism Start Reactants: 2-Br-Thioamide + Ethyl Bromopyruvate Attack Step 1: S-Alkylation (Nucleophilic Attack) Start->Attack Slowed by Ortho-Br steric bulk Fail1 FAILURE: HBr Hydrolysis of EBP (If no Base added) Start->Fail1 Acidic Conditions Inter1 Intermediate: Thioimidate Salt Attack->Inter1 Cyclize Step 2: N-Cyclization (Formation of Hydroxythiazoline) Inter1->Cyclize Slow Step Fail2 FAILURE: Steric Stall (Ortho-Br blocks N-attack) Inter1->Fail2 Low Temp / Low Polarity Dehydrate Step 3: Dehydration (- H2O) Cyclize->Dehydrate Product Product: Thiazole Ester Dehydrate->Product

Figure 1: Hantzsch mechanism highlighting the specific kinetic bottlenecks caused by the 2-bromophenyl group.

Module 3: Hydrolysis (Saponification)

The Reaction: Thiazole Ester


 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid.
FAQ: Hydrolysis Issues

Q: My product turned into a tar during hydrolysis. What happened? A: You likely used harsh acidic hydrolysis or excessive heat. While thiazole-4-carboxylic acids are relatively stable, the 2-bromo substituent destabilizes the ring slightly.

  • Solution: Use Lithium Hydroxide (LiOH) in THF/Water (1:1) at Room Temperature. Avoid refluxing in NaOH if possible.

Q: I can't get the acid to precipitate after acidification. A: Thiazole amino acids can form zwitterions or trap salts.

  • Solution: Carefully adjust pH to the Isoelectric Point (approx pH 3-4) using 1M HCl. Do not go to pH 1, or the thiazole nitrogen will protonate, increasing water solubility and preventing precipitation.

Summary of Optimized Conditions

VariableStandard ProtocolOptimized "Ortho-Bromo" Protocol
Solvent EthanolDMF or 1,4-Dioxane
Temperature Reflux (78°C)90°C
Base NoneNaHCO₃ (1.1 eq)
Time 2-4 Hours6-12 Hours (Monitor by TLC)
Hydrolysis NaOH / RefluxLiOH / RT / THF:H₂O

References

  • Hantzsch Thiazole Synthesis Mechanism & Sterics

    • Jun, L., et al. (2014). "Steric and Electronic Factors Influence Regio-isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate." Journal of Heterocyclic Chemistry, 51, 1137-1146.

  • Reagent Stability (Ethyl Bromopyruvate)

    • Sigma-Aldrich Technical Bulletin.
  • General Thiazole Carboxylic Acid Synthesis

    • Facchinetti, V., et al. (2016).[3] "Hantzsch condensation of 2-bromoacetophenones with thiourea...". Synthesis, 48, 437-440.[3]

Sources

Optimization

Technical Support Center: Stability &amp; Synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid

Ticket ID: #THZ-BR-2024-001 Status: Open Priority: Critical (Synthesis Failure/Decomposition) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Root Cause Analysis You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-BR-2024-001 Status: Open Priority: Critical (Synthesis Failure/Decomposition) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Root Cause Analysis

You are experiencing decomposition during the synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid . This molecule presents a "perfect storm" of instability factors: an electron-deficient heteroaromatic acid prone to decarboxylation, coupled with a sterically demanding ortho-bromo substituent that distorts the ring planarity.

The Core Failure Modes
  • Thermal Decarboxylation (Primary Risk): Thiazole-4-carboxylic acids are notoriously unstable in acidic media at high temperatures. The mechanism involves protonation of the ring nitrogen, creating a zwitterionic intermediate that rapidly loses

    
    .
    
  • Protodehalogenation: The ortho-bromo group is labile. If you use palladium catalysis (e.g., for a different step) or strong reducing conditions (e.g., Lithium-Halogen exchange), the bromine atom will be replaced by hydrogen, yielding the des-bromo impurity.

  • Steric-Induced Hydrolysis Failure: The bulky bromine atom at the ortho position twists the phenyl ring out of coplanarity with the thiazole. This reduces conjugation and makes the C2-position more susceptible to nucleophilic attack under harsh basic conditions.

The "Safe Zone" Synthesis Workflow

To prevent decomposition, you must abandon standard acidic hydrolysis (e.g., HCl/Reflux). Instead, use a Mild Saponification Protocol .

Interactive Workflow Diagram

The following diagram illustrates the critical decision points where decomposition occurs versus the optimized pathway.

G Start Start: Ethyl 2-(2-bromophenyl) thiazole-4-carboxylate AcidReflux Route A: Acid Hydrolysis (HCl/H2SO4, Reflux) Start->AcidReflux Avoid BaseHydrolysis Route B: Mild Saponification (LiOH, THF/H2O, 25°C) Start->BaseHydrolysis Recommended Protonation N-Protonation AcidReflux->Protonation Zwitterion Zwitterionic Intermediate Protonation->Zwitterion Decarbox RAPID DECARBOXYLATION (-CO2) Zwitterion->Decarbox ProductFail Result: 2-(2-bromophenyl)thiazole (Impurity) Decarbox->ProductFail SaltFormation Lithium Carboxylate Salt (Stable in solution) BaseHydrolysis->SaltFormation Acidification Controlled Acidification (pH 3-4, 0°C) SaltFormation->Acidification ProductSuccess Result: Target Carboxylic Acid (>95% Purity) Acidification->ProductSuccess

Figure 1: Mechanistic pathway comparison. Route A leads to inevitable decarboxylation due to ring protonation. Route B maintains the carboxylate anion until the final, controlled protonation step.

Optimized Experimental Protocols

Step 1: Hantzsch Cyclization (Precursor Synthesis)

Goal: Synthesize the ethyl ester precursor without degrading the C-Br bond.

Reagents:

  • 2-Bromothiobenzamide (1.0 equiv)

  • Ethyl bromopyruvate (1.1 equiv)

  • Ethanol (Anhydrous)

Protocol:

  • Dissolve 2-bromothiobenzamide in ethanol (0.5 M concentration).

  • Add ethyl bromopyruvate dropwise at room temperature .

    • Note: Do not heat initially. The reaction is exothermic.

  • Stir at room temperature for 1 hour, then heat to mild reflux (70°C) for 2 hours.

    • Why? Extended reflux encourages oxidative degradation.

  • Cool to 0°C. The HBr salt of the thiazole usually precipitates.

  • Filter and wash with cold ethanol.

Step 2: Critical Hydrolysis (The "Safe Zone")

Goal: Convert ester to acid without decarboxylation.

Reagents:

  • Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (from Step 1)

  • Lithium Hydroxide (LiOH·H2O, 2.5 equiv)

  • Solvent: THF/Water (3:1 ratio)

Protocol:

  • Dissolve the ester in THF/Water.

  • Add LiOH in one portion.

  • Stir at 20–25°C. DO NOT HEAT.

    • Monitoring: Check by TLC or LCMS every hour. Reaction typically completes in 4 hours.

  • Workup (Crucial):

    • Concentrate the mixture in vacuo at <30°C to remove THF. (Do not heat the water bath above 30°C).

    • Dilute the aqueous residue with water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 3.0–4.0 .

    • Warning: Do not go below pH 2. Highly acidic conditions + residual heat = Decarboxylation.

  • Collect the precipitate by filtration immediately. Dry in a vacuum desiccator over

    
    .
    

Troubleshooting & FAQ

Symptom: Product turns into a black tar during workup.

Diagnosis: Thermal decomposition or polymerization. Fix:

  • Ensure the rotary evaporator bath is <30°C.

  • Avoid using DMSO or DMF as solvents, as they require high heat to remove. Use THF/Water.

Symptom: LCMS shows Mass = [Target - 44].

Diagnosis: Decarboxylation (


 loss).[1]
Fix: 
  • Your acidification step was too aggressive.

  • Use Acetic Acid instead of HCl for the final acidification step to buffer the pH at ~4.5.

Symptom: LCMS shows Mass = [Target - 79/81 + 1].

Diagnosis: Protodehalogenation (Loss of Bromine). Fix:

  • Check your starting material. 2-bromothiobenzamide must be pure.

  • If you used any palladium in previous steps, scavenge it. Residual Pd can catalyze dehalogenation even without hydrogen gas.

Solvents & Reagents Compatibility Table
Reagent/ConditionCompatibilityNotes
HCl (Conc.) 🔴 High Risk Promotes decarboxylation rapidly at >40°C.
NaOH / KOH 🟡 Caution Strong bases can attack the thiazole ring if heated. Use LiOH.
LiOH 🟢 Recommended Mild enough to hydrolyze ester without ring opening.
Acetone 🔴 Avoid Can form condensation byproducts with thioamides.
THF 🟢 Recommended Excellent solubility for the intermediate ester.

References

  • Hantzsch Thiazole Synthesis Mechanism & General Scope

    • Source: SynArchive / Ber. Dtsch. Chem. Ges.
    • Relevance: Foundational chemistry for the cycliz
  • Decarboxylation Mechanisms of Heteroaryl Carboxylic Acids

    • Source: Journal of the Chemical Society, Perkin Transactions 2
    • Title: Studies on decarboxylation reactions.[1][2][3][4] Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids.

    • Relevance: Establishes the zwitterionic mechanism of decarboxylation in thiazoles under acidic conditions.
  • Synthesis of 2-Arylthiazole-4-carboxylic Acid Deriv

    • Source: N
    • Title: Synthesis and biological evaluation of thiazole deriv
    • Relevance: Provides experimental precedents for the hydrolysis of ethyl thiazole-4-carboxyl
  • Stability of Bromophenyl Thiazoles

    • Source: Journal of Medicinal Chemistry
    • Title: Modification and Biological Evaluation of Thiazole Deriv
    • Relevance: Confirms the stability of the ortho-bromo motif under standard (non-reducing) conditions.

Sources

Troubleshooting

Technical Guide: Catalyst Selection for Optimizing Substituted Thiazole Synthesis

Executive Summary: The Catalyst Decision Matrix Selecting the correct catalyst for thiazole synthesis is not merely about increasing yield; it is about circumventing the inherent "poisoning" effect of the sulfur atom on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Catalyst Decision Matrix

Selecting the correct catalyst for thiazole synthesis is not merely about increasing yield; it is about circumventing the inherent "poisoning" effect of the sulfur atom on transition metals and managing the regioselectivity between the C2 and C5 positions.

This guide categorizes catalyst selection into three primary workflows:

  • De Novo Cyclization (Hantzsch): Lewis Acid promotion.

  • Late-Stage Functionalization (C-H Activation): Pd-catalyzed Concerted Metallation-Deprotonation (CMD).

  • Heteroatom Coupling: Cu-catalyzed Ullmann-type couplings.

Workflow Visualization: Catalyst Selection Logic

The following diagram illustrates the decision pathway for selecting the optimal catalytic system based on your starting materials and target substitution pattern.

ThiazoleCatalystSelection Start Starting Material Haloketone α-Halo Ketone + Thioamide Start->Haloketone ThiazoleCore Thiazole Core + Aryl Halide Start->ThiazoleCore Thioamide Thioamide (Oxidative Cyclization) Start->Thioamide Hantzsch Hantzsch Synthesis Haloketone->Hantzsch Cyclization CH_Act C-H Activation ThiazoleCore->CH_Act C5 Arylation Oxidative Oxidative Coupling Thioamide->Oxidative Dimerization Cat_I2 Cat: I2 or Silica-Tungstic Acid (Accelerates Dehydration) Hantzsch->Cat_I2 Cat_Pd Cat: Pd(OAc)2 + PivOH (CMD Mechanism) CH_Act->Cat_Pd Cat_Cu Cat: CuI / TCCA (S-N Bond Formation) Oxidative->Cat_Cu

Figure 1: Decision tree for selecting catalytic systems based on substrate class and reaction type.

Module 1: The Hantzsch Synthesis (Cyclization)

Target: De novo synthesis of the thiazole ring. Challenge: While the Hantzsch reaction can proceed without catalysts, it often suffers from slow kinetics and "tar" formation due to acid-labile intermediates.

The Catalyst: Molecular Iodine ( ) or Solid Acids

Instead of simple reflux, the addition of mild Lewis acids or solid acid catalysts significantly improves purity.

  • Primary Recommendation: Molecular Iodine (

    
    ).
    
  • Mechanism: Iodine acts as a mild Lewis acid to activate the carbonyl of the

    
    -haloketone, facilitating the nucleophilic attack of the thioamide sulfur. It also aids in the final dehydration step to aromatize the ring.
    
  • Alternative (Green): Silica-supported Tungstosilicic Acid (

    
    ). This heterogeneous catalyst allows for easy filtration and reuse, ideal for scale-up [1].
    
Protocol: Iodine-Catalyzed Hantzsch Reaction
  • Stoichiometry: 1.0 equiv

    
    -haloketone, 1.0 equiv thioamide, 0.1 equiv 
    
    
    
    .
  • Solvent: Ethanol (absolute).

  • Procedure: Stir at room temperature for 1-2 hours. If precipitation is slow, heat to 50°C.

  • Workup: The product often precipitates as the hydrobromide salt. Wash with cold ethanol. Neutralize with

    
     only if the free base is required.
    

Module 2: C-H Activation (Late-Stage Functionalization)

Target: Direct arylation at the C5 or C2 position of an existing thiazole core. Challenge: The sulfur atom in thiazole is a "soft" donor that poisons "soft" metals like Palladium. Furthermore, electrophilic palladation is difficult due to the electron-deficient nature of the ring.

The Catalyst System: Pd(OAc)₂ + Pivalic Acid (PivOH)

Standard Suzuki/Stille conditions often fail. You must utilize a Concerted Metallation-Deprotonation (CMD) pathway.

  • Catalyst:

    
     (5-10 mol%).
    
  • Ligand: Often ligand-free or bulky phosphines (e.g.,

    
    ) to prevent catalyst deactivation.
    
  • Crucial Additive: Pivalic Acid (PivOH) (30 mol%).

  • Why PivOH? The pivalate anion acts as a "proton shuttle." It coordinates to the Pd center and intramolecularly deprotonates the C-H bond of the thiazole, lowering the activation energy for the C-H bond cleavage [2].

Mechanistic Insight: The CMD Pathway

The following diagram details why the Pivalate additive is non-negotiable for success.

CMD_Mechanism Pd_Pre Pd(OAc)2 Complex_A Pd(Piv)(L)Ar Pd_Pre->Complex_A + Ar-X, + PivOH TS_CMD CMD Transition State (Pivalate deprotonates C5-H) Complex_A->TS_CMD + Thiazole Intermediate_B Heteroaryl-Pd-Ar TS_CMD->Intermediate_B - PivOH Product C5-Arylated Thiazole Intermediate_B->Product Reductive Elimination Product->Pd_Pre Regeneration

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle showing the critical role of pivalate in C-H bond cleavage.

Protocol: C5-Arylation of Thiazoles
  • Reagents: Thiazole (1 equiv), Aryl Bromide (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Additive: PivOH (0.3 equiv),

    
     (2 equiv).
    
  • Solvent: DMA or DMF (anhydrous).

  • Conditions: 100–120°C under Argon for 12–24h.

  • Note: If C2 is unsubstituted, C5 arylation is still preferred electronically, but C2/C5 mixtures may occur. Blocking C2 is recommended for high yields.

Troubleshooting & FAQs

Troubleshooting Matrix

Use this table to diagnose reaction failures based on observed symptoms.

SymptomProbable CauseCorrective Action
Reaction Stalls < 20% Conv. Catalyst Poisoning (S-Pd interaction)Switch to Pd(OAc)₂ (more robust than Pd(0) sources). Increase temp to >100°C to promote ligand dissociation.
C2 vs C5 Regio-scrambling Competitive C-H acidityC5 is electronically favored for CMD. If C2 arylation occurs, lower the temperature or use a bulky protecting group on C2 (e.g., TMS) [3].
Homocoupling of Aryl Halide Oxidation of catalystEnsure strict anaerobic conditions. Add CuI (5 mol%) as a co-catalyst to scavenge oxygen/facilitate transmetallation.
Black Precipitate (Pd Black) Catalyst decompositionAdd a stabilizing ligand like

or XPhos . Reduce catalyst loading but increase reaction time.
"Sludge" formation (Cu cat.) Titanium/Copper aggregationIf using Ti(OEt)4 in Cu-catalyzed imine formation, use Toluene as solvent instead of THF/Ethanol [4].
Frequently Asked Questions

Q1: Can I use Copper instead of Palladium for C-H activation? A: Generally, no. Copper requires higher temperatures and is less effective for direct C-H arylation of thiazoles. However, Copper (


) is excellent for intramolecular oxidative cyclization  (e.g., forming benzothiazoles from thioanilides) or Ullmann-type couplings at the C2-amino position [5].

Q2: My Hantzsch reaction yields a sticky tar. How do I fix this? A: This is due to polymerisation of the


-haloketone.
  • Ensure the

    
    -haloketone is fresh (should be white/yellow crystals, not oil).
    
  • Switch to the Iodine-catalyzed method (Module 1). The mild oxidation prevents side reactions.

  • Use 2-propanol instead of ethanol; the higher boiling point allows for better solubility without overheating.

Q3: Why is Pivalic Acid essential? Can I use Acetic Acid? A: Pivalic acid is sterically bulkier and more lipophilic than acetic acid. This prevents it from binding too tightly to the Palladium (which would inhibit the reaction) while still being basic enough to perform the deprotonation in the non-polar transition state. Acetic acid often leads to lower yields in CMD processes.

References

  • Facchinetti, V. et al. (2016).[1] "Hantzsch thiazole synthesis: A simple, fast, and eco-friendly solvent-free synthesis."[1] Synthesis, 48, 437-440.[1] Link

  • Roger, J. et al. (2009).[1] "Palladium(II) acetate catalyzes a highly selective construction of 4-substituted 2-aminothiazoles." Journal of Organic Chemistry, 74(3), 1179-1186. Link

  • Gong, X. et al. (2023). "Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles." Synlett. Link

  • Tang, X. et al. (2007). "Copper-catalyzed synthesis of thiazoles." Journal of the American Chemical Society, 129, 12404. Link

  • Subramanian, P. et al. (2016).[2] "Recent Trends in Copper-Catalyzed C-H Amination Routes." Chemistry – An Asian Journal, 11(2), 168-192. Link

Sources

Optimization

addressing poor solubility issues of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid in assays

The following technical guide serves as a specialized support resource for researchers working with 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid . It addresses the compound's physicochemical challenges, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid . It addresses the compound's physicochemical challenges, specifically its poor aqueous solubility and tendency to precipitate in assay environments.

Subject: Troubleshooting Solubility Issues for 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid Case ID: SOL-TZ-Br-004 Responder: Senior Application Scientist, Assay Development Unit

Executive Summary: The "Brick Dust" Challenge

2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid presents a classic medicinal chemistry challenge: it combines a highly lipophilic aromatic core (bromophenyl + thiazole) with a pH-dependent ionizable group (carboxylic acid).

  • The Core Issue: The molecule behaves like "brick dust" (high melting point, low solubility) in its neutral form. While the carboxylic acid moiety allows for ionization, the heavy brominated aromatic system drives strong intermolecular

    
    -
    
    
    
    stacking, leading to rapid precipitation in aqueous buffers, particularly at acidic or neutral pH.
  • The Solution: Successful assay integration requires a "Solubility Triad" approach: Ionization Control (pH), Disruption of Stacking (Cosolvents), and Micellar Stabilization (Surfactants).

Troubleshooting Guide (Q&A)
Q1: Why does the compound precipitate immediately upon dilution into my assay buffer (pH 7.4)?

Diagnosis: This is likely a "Kinetic Crash." While the carboxylic acid (predicted pKa ~3.0–3.5) should be ionized at pH 7.4, the 2-bromophenyl substituent significantly increases the LogP (lipophilicity). Even as an anion, the compound is hydrophobic enough to aggregate if the local concentration during dilution exceeds its critical solubility limit. Mechanistic Insight: When you pipette a DMSO stock into aqueous buffer, there is a split-second interface where the DMSO concentration drops but the compound concentration is still high. This causes immediate formation of micro-aggregates that act as nucleation sites for precipitation. Action Plan:

  • Vortex Rapidly: Inject the stock into the vortexing buffer, not the other way around.

  • Intermediate Dilution: Do not jump from 10 mM DMSO to assay buffer. Use an intermediate step (e.g., dilution into 50% DMSO/Water) to step down the hydrophobicity gradually.

Q2: My IC50 curves are flat or show "bell shapes." Is this solubility related?

Diagnosis: Yes, this is a hallmark of Non-Specific Binding (NSB) and Compound Aggregation . Hydrophobic thiazoles are notorious for forming colloidal aggregates that sequester enzymes or scatter light in optical assays. Action Plan:

  • Add Detergent: Supplement your buffer with 0.01% Triton X-100 or 0.05% Tween-20 . This prevents the formation of colloidal aggregates.

  • Check BSA: Bovine Serum Albumin (BSA) can act as a "sink," binding your compound and lowering the free concentration. If potency drops with BSA, the compound is binding to the protein.

Q3: Can I store the stock solution in DMSO at -20°C?

Diagnosis: Proceed with caution. Thiazole carboxylic acids are generally stable, but freeze-thaw cycles in DMSO can attract atmospheric moisture. Water in DMSO (even <1%) can cause the compound to crash out inside the stock vial over time. Action Plan:

  • Use Anhydrous DMSO: Ensure the DMSO is "dry" (<0.1% water) when preparing stocks.

  • Single-Use Aliquots: Aliquot the stock immediately to avoid repeated freeze-thaw cycles.

  • Visual Check: Always centrifuge the thawed stock (10,000 x g for 5 min) before use. If a pellet forms, redissolve by warming to 37°C and sonicating.

Optimized Solubilization Protocol

This protocol is designed to maximize solubility for biochemical assays (e.g., enzymatic inhibition, receptor binding).

Reagents Required:
  • Compound: 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid (Solid)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

  • Buffer: HEPES or Tris-based (pH 7.5 - 8.0 preferred)

  • Additive: Tween-20 or Triton X-100

Step-by-Step Workflow:
  • Primary Stock Preparation (10 mM):

    • Weigh the solid compound accurately.

    • Add 100% Anhydrous DMSO to achieve a 10 mM concentration.

    • Critical: Sonicate in a water bath at 37°C for 5-10 minutes until strictly clear.

    • Validation: Inspect against light. No visible particulates should be present.

  • Working Solution (Intermediate):

    • Prepare a 100x concentration of your final assay target in 100% DMSO .

    • Example: If final assay requires 10 µM, prepare a 1 mM intermediate in DMSO.

    • Why? This keeps the compound fully solubilized before the critical "aqueous jump."

  • Assay Buffer Preparation (The "Landing Pad"):

    • Prepare buffer: 50 mM Tris-HCl, pH 8.0.

    • Add Surfactant: Add 0.01% v/v Triton X-100 . This is non-negotiable for this lipophilic scaffold.

    • Note: The slightly alkaline pH (8.0) ensures the carboxylic acid is fully deprotonated (COO-), maximizing solubility.

  • Final Dilution (The "Jump"):

    • Add 1 µL of the 100x DMSO intermediate to 99 µL of the Assay Buffer.

    • Mix immediately by pipetting up and down or vortexing.

    • Final solvent concentration: 1% DMSO.

Data & Compatibility Tables

Table 1: Estimated Solubility Profile Based on structure-property relationships for bromophenyl-thiazole carboxylates.

Solvent / MediumSolubility RatingNotes
100% DMSO High (> 20 mM)Ideal for stock preparation.
100% Ethanol Moderate (~ 5-10 mM)Alternative if DMSO is toxic to cells, but less stable.
PBS (pH 7.4) Very Low (< 10 µM)Risk of precipitation. Requires surfactant.
PBS (pH 7.4) + 0.01% Triton Improved (~ 50-100 µM)Micelles stabilize the hydrophobic core.
Acidic Buffer (pH < 4) InsolubleAvoid. Carboxylic acid protonates (neutral form) and crashes.

Table 2: Assay Interference Check

ObservationCauseSolution
High Background Signal Light scattering from microprecipitates.Filter solutions (0.2 µm) or spin down before reading.
Loss of Potency over Time Compound adhering to plastic plate walls.Use "Low-Binding" polypropylene plates or add 0.01% BSA.
Visual Troubleshooting Workflow

The following decision tree outlines the logical steps to resolve precipitation issues during assay development.

SolubilityLogic Start Start: Compound Precipitates in Assay Buffer CheckpH Step 1: Check Buffer pH Is pH > 7.0? Start->CheckpH AdjustpH Action: Adjust pH to 7.5 - 8.0 (Ionize Carboxylic Acid) CheckpH->AdjustpH No (Acidic) CheckSurfactant Step 2: Is Surfactant Present? CheckpH->CheckSurfactant Yes AdjustpH->CheckSurfactant AddSurf Action: Add 0.01% Triton X-100 or Tween-20 CheckSurfactant->AddSurf No CheckConc Step 3: Check Final Concentration Is [C] > 100 µM? CheckSurfactant->CheckConc Yes AddSurf->CheckConc ReduceConc Action: Reduce [C] or Increase DMSO to 2-5% CheckConc->ReduceConc Yes (Too High) Success Solution: Stable Assay Condition CheckConc->Success No (Acceptable) ReduceConc->Success

Figure 1: Decision tree for troubleshooting solubility issues with 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid. Follow the path to identify the missing solubilization factor (pH, Surfactant, or Solvent limit).

References
  • PubChem Compound Summary. "2-(4-Bromophenyl)thiazole-4-carboxylic acid" (Isomer analog used for property estimation). National Center for Biotechnology Information. Accessed 2024.[1] [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on "Brick Dust" compounds and solubility assays).
  • Williams, R. "pKa Data Compiled."[2] Organic Chemistry Data. (Reference for general thiazole/carboxylic acid pKa values). [Link]

  • Ziath. "Samples in DMSO: What an end user needs to know." (Best practices for DMSO stock management). [Link]

Sources

Troubleshooting

minimizing impurities in the synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid

Ticket Status: OPEN Subject: Minimizing Impurities & Optimization of Hantzsch Thiazole Synthesis Assigned Specialist: Senior Application Scientist Executive Summary & Workflow Visualization User Query: "I am observing lo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Minimizing Impurities & Optimization of Hantzsch Thiazole Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Workflow Visualization

User Query: "I am observing low yields and persistent unknown impurities during the synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid. How do I optimize purity?"

Technical Analysis: The synthesis relies on the Hantzsch Thiazole Synthesis , condensing 2-bromothiobenzamide with ethyl bromopyruvate, followed by ester hydrolysis. The ortho-bromo substituent on the phenyl ring introduces significant steric hindrance , slowing the initial nucleophilic attack and increasing the window for side reactions (oxidative desulfurization, dimerization).

Process Flow & Impurity Map

ThiazoleSynthesis Start Start: 2-Bromobenzonitrile Thioamide Intermediate 1: 2-Bromothiobenzamide Start->Thioamide Thionation (P4S10 or Lawesson's) Cyclization Step 2: Hantzsch Cyclization (+ Ethyl Bromopyruvate) Thioamide->Cyclization Impurity1 Impurity A: Nitrile/Amide (Hydrolysis/Desulfurization) Thioamide->Impurity1 Moisture/Oxidation Ester Intermediate 2: Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Cyclization->Ester Impurity2 Impurity B: Alpha-Halo Dimer (Self-Condensation) Cyclization->Impurity2 Excess Reagent Hydrolysis Step 3: Saponification (LiOH/THF) Ester->Hydrolysis FinalProduct Target: 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid Hydrolysis->FinalProduct Impurity3 Impurity C: Decarboxylated Product (Thermal Degradation) Hydrolysis->Impurity3 Excess Heat/Low pH

Figure 1: Synthetic pathway identifying critical control points (Yellow) where impurities (Red) enter the workflow.

Technical Support Modules

Module 1: Precursor Integrity (The Thioamide)

Issue: The ortho-bromo group makes the thioamide precursor less stable and harder to synthesize than its unsubstituted counterparts. Symptom: Starting material spot persists on TLC; smell of nitrile (almonds) or amide in the reaction mixture.

DiagnosticRoot CauseCorrective Action
Low Conversion Steric hindrance of the o-Br group prevents thionation of the nitrile.Switch from P₄S₁₀ to Lawesson’s Reagent in Toluene or THF. Lawesson’s is more soluble and reactive, overcoming the steric barrier [1].
Desulfurization Thioamides hydrolyze back to amides in the presence of moisture or oxidize to nitriles.Dry Solvents are Mandatory. Store 2-bromothiobenzamide under Argon at 4°C. If the solid is yellow/orange (good) turning white (bad), repurify immediately.
Module 2: The Hantzsch Cyclization (The Critical Step)

Issue: The condensation between 2-bromothiobenzamide and ethyl bromopyruvate is the primary source of impurities. Mechanism: The sulfur atom attacks the


-carbon of the pyruvate. The ortho-bromo group sterically shields the sulfur, slowing this step.

Protocol Optimization:

  • Solvent Switch: Do not use standard Ethanol reflux if conversion is slow. Use DMF (Dimethylformamide) or DMAc at 60-80°C. The polar aprotic nature enhances the nucleophilicity of the sulfur, counteracting the steric hindrance of the ortho-bromo group [2].

  • Scavenging HBr: The reaction produces HBr.

    • Risk:[1] High acid concentration can degrade the thioamide before it reacts.

    • Solution: Add solid NaHCO₃ (1.1 equiv) or molecular sieves to the reaction mixture to buffer the acid without quenching the electrophile [3].

Troubleshooting Table:

Impurity Observed (LCMS) Identity Resolution
M+16 (Oxygen) Thioamide S-oxide Degas solvents. The thioamide is oxidizing before cyclization. Perform reaction under N₂ atmosphere.

| Sticky Brown Tar | Polymerized Bromopyruvate | Ethyl bromopyruvate is a lachrymator and unstable. Distill it before use or use a fresh bottle. Add it dropwise to the thioamide solution, not all at once. |

Module 3: Hydrolysis & Isolation (The Acid Trap)

Issue: Converting the ester to the carboxylic acid without removing the carboxylic acid group (decarboxylation). Chemistry: Thiazole-4-carboxylic acids are prone to thermal decarboxylation because the electron-deficient thiazole ring stabilizes the transition state.

Protocol:

  • Saponification: Use LiOH (Lithium Hydroxide) in THF/Water (3:1) at Room Temperature . Avoid refluxing NaOH, which promotes decarboxylation.

  • Workup (The pH Swing):

    • Evaporate THF.

    • Wash the aqueous layer with Ethyl Acetate (removes unreacted organic impurities).

    • Slowly acidify the aqueous layer to pH 3-4 with 1M HCl at 0°C .

    • Critical: Do not drop to pH 1. Highly acidic environments facilitate decarboxylation.

Frequently Asked Questions (FAQ)

Ticket #402: Why is my final product melting point lower than reported (180°C vs 210°C)? Support: You likely have the de-brominated impurity (2-phenylthiazole-4-carboxylic acid).

  • Cause: If you used catalytic hydrogenation (Pd/C) at any point to clean up the reaction, you likely cleaved the aryl bromide.

  • Fix: Avoid Pd-catalysis.[2] If purification is needed, use recrystallization from Ethanol/Water (9:1). The ortho-bromo product is significantly less soluble than the de-brominated impurity.

Ticket #409: I see a "doublet" in the NMR aromatic region that shouldn't be there. Support: This is often the regioisomer (2-imino-2,3-dihydrothiazole), though rare with thiobenzamides.

  • Cause: Reaction temperature too low.

  • Fix: Ensure the cyclization (Module 2) is heated to at least 60°C to favor the thermodynamic aromatic thiazole over the kinetic imine intermediate [4].

Ticket #415: My product turns black upon drying in the oven. Support: Residual sulfur or acid.

  • Cause: Thioamide decomposition results in elemental sulfur, which co-precipitates.

  • Fix: Wash the crude acid filter cake with cold Carbon Disulfide (CS₂) or Toluene to dissolve elemental sulfur before the final drying step. Warning: CS₂ is toxic/flammable.

Validated Experimental Protocol

Synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid

  • Cyclization:

    • Dissolve 2-bromothiobenzamide (1.0 equiv) in anhydrous DMF (5 mL/mmol).

    • Add NaHCO₃ (1.1 equiv).

    • Add Ethyl bromopyruvate (1.05 equiv) dropwise over 15 mins.

    • Heat to 70°C for 4 hours. Monitor TLC (Hexane/EtOAc 4:1).

    • Workup: Pour into ice water. Filter the precipitate (Ester). Wash with water.[3]

  • Hydrolysis:

    • Suspend the Ester in THF/Water (3:1).

    • Add LiOH·H₂O (2.5 equiv). Stir at RT for 12 hours.

    • Concentrate to remove THF.

    • Wash aqueous phase with EtOAc (2x).

    • Cool aqueous phase to 0°C. Acidify to pH 3.5 with 1M HCl.

    • Filter white solid.[4] Recrystallize from EtOH if purity <98%.

References

  • Organic Chemistry Portal. "Thiazole Synthesis." (General Hantzsch mechanisms and Lawesson's reagent usage).[2] [Link]

  • Sampson, P. et al. "Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization."[2] Journal of Organic Chemistry, 2001.[2] (Discusses solvent effects on cyclization). [Link]

  • Royal Society of Chemistry. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." (Critical for understanding imine vs thiazole formation). [Link][5][6][7]

  • MDPI. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." (Modern optimization of the Hantzsch reaction). [Link]

Sources

Optimization

optimization of solvent systems for the synthesis and purification

Technical Support Center: Solvent System Optimization & Troubleshooting Topic: Optimization of Solvent Systems for Synthesis and Purification Audience: Researchers, Medicinal Chemists, Process Engineers Version: 2.4 (Cur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent System Optimization & Troubleshooting

Topic: Optimization of Solvent Systems for Synthesis and Purification Audience: Researchers, Medicinal Chemists, Process Engineers Version: 2.4 (Current)

Introduction: The Solvent Ecosystem

Solvent selection is not merely about dissolving reagents; it is a critical parameter that dictates reaction kinetics, thermodynamic selectivity, crystal habit, and purification efficiency. In pharmaceutical development, the "perfect" solvent system balances three often competing vectors: Solubility/Reactivity , Separation Efficiency , and Green/Safety Compliance .

This guide provides authoritative workflows for troubleshooting and optimizing these systems, moving beyond trial-and-error to rational, data-driven selection.

Part 1: Reaction Solvent Optimization (Synthesis)

Core Philosophy: The solvent is a reactant. Its dielectric constant, dipole moment, and hydrogen bonding capability directly influence transition state energy levels.

Protocol 1.1: Rational Solvent Screening via Design of Experiments (DoE)

Avoid "One-Variable-At-A-Time" (OVAT) optimization. Use a Principal Component Analysis (PCA) map to select diverse solvents.

Objective: Maximize yield/selectivity with minimum experiments.

  • Define the Design Space: Select 4-6 solvents that represent different quadrants of the PCA solvent map (e.g., Polar Protic, Polar Aprotic, Non-polar, Chlorinated).

    • Example Set: Methanol (Polar Protic), THF (Ether), Toluene (Aromatic), Acetonitrile (Polar Aprotic), DCM (Chlorinated - use only if necessary).

  • Screening Run: Perform the reaction at

    
     (reflux or fixed temp) for a set time.
    
  • Analyze Response: Measure Conversion (%) and Selectivity (Product:Impurity ratio).

  • Refinement: If Toluene gives the best result, screen structurally similar "Green" alternatives (e.g., replace Toluene with Anisole or 2-MeTHF).

Green Solvent Selection Matrix

Reference this table to replace hazardous solvents with sustainable alternatives without compromising performance.

Traditional Solvent (High Hazard)Recommended "Green" AlternativeTechnical Rationale for Substitution
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF offers higher boiling point (80°C vs 40°C) for faster kinetics and easier phase separation (immiscible with water).
DMF / NMP Dimethyl Isosorbide (DMI) or Cyrene™Avoids reproductive toxicity. Cyrene has similar dipolar aprotic properties but is cellulose-derived.
Diethyl Ether (Et₂O) CPME (Cyclopentyl methyl ether)CPME resists peroxide formation, has a higher flash point, and lower water solubility.
Hexane HeptaneReduces neurotoxicity risk while maintaining similar non-polar extraction capability.

Part 2: Purification & Crystallization Troubleshooting

Core Philosophy: Crystallization is a supramolecular assembly process. "Oiling out" (Liquid-Liquid Phase Separation, LLPS) is the most common failure mode, often caused by operating in a metastable zone width (MSZW) that intersects a miscibility gap.

Troubleshooting Guide: Crystallization Failures

Q: My product "oils out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the temperature drops below the phase separation limit before it hits the solubility curve.

  • Immediate Fix: Reheat the mixture until the oil dissolves. Add a small amount of the "good" solvent (solubilizer) to shift the composition away from the miscibility gap.

  • Process Change: Seed the solution at a higher temperature (just inside the MSZW) to provide a surface for growth, bypassing the nucleation energy barrier that favors the amorphous oil phase.

Q: I have low recovery yield despite cooling to -20°C. A: The mother liquor solubility is likely too high.

  • Action: Determine the solubility curve. If the solubility is >10 mg/mL at -20°C, switch to an Anti-Solvent Crystallization .

  • Protocol: Dissolve product in minimum "Good" solvent. Slowly add "Anti-Solvent" (e.g., Heptane to an EtOAc solution) while stirring. Crucial: Add anti-solvent slowly to avoid local high supersaturation which causes oiling or amorphous precipitation.

Workflow Visualization: Solving Oiling Out

CrystallizationTroubleshooting cluster_legend Legend Start Issue: Product Oils Out (LLPS) CheckImpurity Check Purity (HPLC) Is purity < 90%? Start->CheckImpurity PurifyFirst Impurities lower MP. Purify crude (Column/Extraction) before crystallization. CheckImpurity->PurifyFirst Yes CheckSolvent Check Solvent System Is it a binary mixture? CheckImpurity->CheckSolvent No SingleSolvent Single Solvent: Concentration too high. Dilute and seed at high T. CheckSolvent->SingleSolvent No (Single) BinarySolvent Binary Mixture: Hit Miscibility Gap. CheckSolvent->BinarySolvent Yes (Mixture) AdjustBinary Action: 1. Increase ratio of Good Solvent. 2. Seed at T > T_phase_separation. BinarySolvent->AdjustBinary key Red: Problem | Blue: Decision | Green: Solution

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Part 3: Chromatographic Separation (HPLC/Flash)

Core Philosophy: Resolution (


) is the product of Efficiency (

), Selectivity (

), and Retention (

). Solvent optimization primarily targets Selectivity (

).
FAQ: Mobile Phase Optimization

Q: My peaks are tailing (Asymmetry > 1.5). Is it the column or the solvent? A: It is often the solvent pH relative to the analyte's pKa.

  • Mechanism: If

    
    , the analyte splits between ionized and non-ionized forms, causing peak distortion.
    
  • Solution: Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.

    • For Bases: High pH (ammonium hydroxide) or Low pH (TFA/Formic acid) to keep it fully deprotonated or protonated.

    • For Acids: Low pH to suppress ionization.

Q: I see "Ghost Peaks" in my gradient run. A: This is usually due to impurities in the weak solvent (Water) concentrating on the column during equilibration and eluting as the organic modifier increases.

  • Validation: Run a "zero injection" (blank gradient). If peaks appear, the issue is the mobile phase, not the sample.

  • Fix: Use HPLC-grade water; install a trap column between the pump and the injector.

Workflow Visualization: HPLC Method Development

HPLCMethodDev Start Start: Method Development ScreenpH Screen pH (Acidic vs Neutral vs Basic) Start->ScreenpH SelectModifier Select Organic Modifier (MeOH vs ACN) ScreenpH->SelectModifier CheckRes Check Resolution (Rs) SelectModifier->CheckRes GoodRes Rs > 1.5 Optimize Gradient Slope CheckRes->GoodRes Pass BadRes Rs < 1.5 Change Selectivity CheckRes->BadRes Fail ChangeSolvent Switch Modifier (e.g., ACN -> MeOH or THF) BadRes->ChangeSolvent First Step ChangeCol Switch Column Chemistry (C18 -> Phenyl-Hexyl) BadRes->ChangeCol If Solvent Fails ChangeSolvent->CheckRes

Figure 2: Step-wise logic for optimizing HPLC mobile phases to achieve baseline resolution.

References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2] Green Chemistry. Link

  • Prat, D., et al. (2016).[3] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link

  • Dolan, J. W. (2002). "HPLC Troubleshooting: Peak Shape Problems." LCGC North America. Link

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development. Link

  • Byrne, F. P., et al. (2016).[4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

Sources

Troubleshooting

Technical Support Center: A Guide to Identifying and Removing Unreacted Starting Materials

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in chemical synthesis: the iden...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in chemical synthesis: the identification and removal of unreacted starting materials from your final product. As a Senior Application Scientist, my goal is to provide not just protocols, but the reasoning and troubleshooting insights that come from experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial indicators of unreacted starting materials in my product?

A quick assessment of purity can often be made using Thin Layer Chromatography (TLC). By spotting your crude product alongside the starting materials, you can visualize the presence of these impurities.[1] Another key indicator for solid compounds is the melting point; a broad melting range or a melting point lower than the literature value suggests the presence of impurities.[1]

Q2: How do I choose the most suitable purification method for my product?

The choice of purification method depends on the physical and chemical properties of your product and the impurities.[1] Key factors to consider include the polarity, solubility, volatility, and thermal stability of the compounds. A decision-making workflow can help guide your choice (see Figure 1).

Q3: My product and starting material have very similar polarities. How can I separate them?

This is a common and challenging scenario. High-performance liquid chromatography (HPLC) or high-efficiency fractional distillation (for liquids with different boiling points) may be necessary.[2] For column chromatography, experimenting with different solvent systems (orthogonal chromatography) can improve separation.[3] Sometimes, converting the product to a derivative with different polarity for purification, followed by reversion to the final product, is a viable strategy.

Q4: I've purified my product, but my yield is very low. What are the likely causes?

Low recovery can stem from several issues. In recrystallization, using too much solvent or a solvent in which your product is too soluble at low temperatures are common culprits.[2] During chromatography, your compound might be unstable on the silica gel, leading to decomposition.[4] It's also possible that the initial reaction did not proceed to completion, resulting in a low yield of the desired product in the crude mixture.[5]

Purity Assessment: Identifying the Problem

Accurate identification of impurities is the first step toward their removal. A combination of spectroscopic and chromatographic techniques provides a comprehensive picture of your product's purity.

Spectroscopic Techniques for Purity Analysis

Spectroscopic methods are essential for identifying the molecular structures of contaminants.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms within a molecule, allowing for the identification of substances that shouldn't be present.[6][7]

  • Infrared (IR) Spectroscopy: Detects specific bonds in organic molecules based on their unique absorption patterns. The absence of a starting material's characteristic peak or the presence of unexpected peaks can indicate purity or contamination.[6][8]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns of compounds, which is crucial for confirming the presence of starting materials or by-products.[9]

Technique Information Provided Primary Use in Purity Assessment
NMR Detailed atomic connectivity and chemical environmentQuantifying the ratio of product to starting material
IR Presence of specific functional groupsQuick check for the presence or absence of starting material functional groups
MS Molecular weight and fragmentation patternsConfirming the identity of impurities
Chromatographic Techniques for Purity Analysis

Chromatography separates components of a mixture based on their differential interactions with a stationary and a mobile phase.[10]

  • Thin Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess the number of components in a mixture and to compare the crude product with the starting materials.[1]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method for determining the purity of a sample and for separating complex mixtures.[11]

Purification Methodologies: Troubleshooting and Protocols

Once unreacted starting materials have been identified, the appropriate purification technique must be selected and optimized.

Decision-Making Workflow for Purification Method Selection

G start Crude Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No solubility_diff Significant difference in solubility between product and impurities? is_solid->solubility_diff Yes boiling_point_diff Significant difference in boiling points? is_liquid->boiling_point_diff Yes polarity_diff Difference in polarity? is_liquid->polarity_diff No solubility_diff->polarity_diff No recrystallization Recrystallization solubility_diff->recrystallization Yes boiling_point_diff->polarity_diff No distillation Distillation boiling_point_diff->distillation Yes chromatography Column Chromatography polarity_diff->chromatography Yes extraction Liquid-Liquid Extraction polarity_diff->extraction Consider (if applicable) end Pure Product recrystallization->end distillation->end chromatography->end extraction->end

Caption: A decision tree to guide the selection of an appropriate purification technique.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[12] The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool, causing the pure compound to crystallize while the impurities remain in solution.[12]

Experimental Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. The impurities should either be very soluble or insoluble at all temperatures.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur gradually. Rapid cooling can trap impurities.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, typically in a vacuum oven, to remove any residual solvent.[1]

Troubleshooting Recrystallization:

Problem Possible Cause Solution
No crystals form Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.[5]
The solution cooled too quickly.Reheat the solution and allow it to cool more slowly.
Oily product forms The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a solvent mixture.
Low recovery Too much solvent was used.Evaporate some solvent and re-cool the solution.[2]
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath to minimize solubility or choose a different solvent.[2]
Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[14][15]

  • Simple Distillation: Suitable for separating a liquid from a non-volatile solute or for separating two liquids with a large difference in boiling points (>70 °C).[14]

  • Fractional Distillation: Used when the boiling points of the components are close to each other. A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.[15]

  • Vacuum Distillation: Employed for compounds that have very high boiling points or are thermally unstable at atmospheric pressure.[2][15] Reducing the pressure lowers the boiling point.[16]

Experimental Protocol for Simple Distillation:

  • Apparatus Setup: Assemble the distillation apparatus with a distilling flask, condenser, and receiving flask. Ensure all joints are secure.

  • Sample Addition: Fill the distilling flask no more than two-thirds full with the liquid to be purified. Add boiling chips to ensure smooth boiling.

  • Heating: Begin heating the distilling flask. The heating rate should be controlled to maintain a slow and steady distillation rate.

  • Collection: Collect the distillate (the purified liquid) in the receiving flask. Monitor the temperature at the thermometer; a stable temperature indicates that a pure component is distilling.[17]

  • Completion: Stop the distillation before the distilling flask runs dry to prevent overheating and potential decomposition of residues.

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel or alumina) while a liquid mobile phase is passed through the column.[10]

Experimental Protocol for Flash Column Chromatography:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation between the desired product and the starting materials. Aim for an Rf value of ~0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the non-polar component of the eluent and pour it into the column.[18] Allow the stationary phase to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully add it to the top of the column. Alternatively, the sample can be adsorbed onto a small amount of silica gel and loaded as a solid.[4]

  • Elution: Add the eluent to the column and apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.[19]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor separation Inappropriate solvent system.Re-optimize the solvent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.[20]
Column was poorly packed.Ensure the stationary phase is packed uniformly without any cracks or channels.
Compound won't elute The compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent.
The compound has decomposed on the column.Test the compound's stability on silica gel using TLC. Consider using a different stationary phase like alumina or deactivated silica.[4]
Compound elutes too quickly The eluent is too polar.Use a less polar solvent system.
Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[21][22] This technique is often used in work-up procedures to remove inorganic salts or highly polar/non-polar impurities.[23]

Experimental Protocol for Liquid-Liquid Extraction:

  • Solvent Selection: Choose an organic solvent that is immiscible with the aqueous phase and in which the desired product has high solubility.

  • Extraction: Combine the solution containing the product with the extraction solvent in a separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the two layers to separate completely.

  • Draining: Drain the lower layer. The upper layer can then be drained or poured out from the top.

  • Repeat: Repeat the extraction process with fresh solvent to maximize recovery.

  • Washing and Drying: The combined organic extracts are often washed with brine to remove residual water and then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: The solvent is removed by rotary evaporation to yield the purified product.

References

  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 30). Guideline for Analysis and Prevention of Contamination Catalysis. Retrieved from [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]

  • Open Access Pub. (n.d.). Liquid-liquid Extraction. Journal of New Developments in Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from [Link]

  • Reddit. (2023, June 13). Would Liquid-Liquid extraction be necessary? r/OrganicChemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Intertek. (n.d.). Contamination Analysis Techniques. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • Online Learning College. (2022, August 3). Separating Mixtures: Techniques, Benefits, And Limitations. Retrieved from [Link]

  • YouTube. (2024, April 7). Separating Solutions – Distillation. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Capital Resin Corporation. (2025, May 28). How To Identify Contaminants in Chemical Products. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5: Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • The Chemistry Blog. (2023, January 18). Distillation Of A Product From A Reaction. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid structure by 1H NMR and 13C NMR

Executive Summary & Validation Strategy Objective: To rigorously validate the structural identity of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid (Target A ) and distinguish it from its most likely regioisomer, 2-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Validation Strategy

Objective: To rigorously validate the structural identity of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid (Target A ) and distinguish it from its most likely regioisomer, 2-(2-bromophenyl)-1,3-thiazole-5-carboxylic acid (Isomer B ), and the debrominated impurity (Impurity C ).

The Core Challenge: The Hantzsch thiazole synthesis, while robust, can yield regioisomers depending on the condensation dynamics of the


-halo ketone. Furthermore, the ortho-bromo substituent on the phenyl ring introduces steric strain that can affect planar conjugation, subtly influencing chemical shifts.

Validation Logic (The "Self-Validating System"):

  • Regio-differentiation (1H NMR): The diagnostic handle is the single thiazole ring proton. In the target (4-COOH), the remaining proton is at position 5 . In the isomer (5-COOH), the proton is at position 4 . H-4 is significantly deshielded relative to H-5 due to the proximity of the ring nitrogen.

  • Substituent Verification (13C NMR): The ortho-bromo effect on the phenyl ring creates a distinct shielding pattern on the C-2' and C-3' carbons, distinguishing it from de-halogenated byproducts.

Structural Analysis & Synthesis Pathway

Understanding the origin of the molecule is the first step in validation. The target is typically synthesized via the Hantzsch reaction between 2-bromothiobenzamide and bromopyruvic acid (or ethyl bromopyruvate followed by hydrolysis).

Diagram 1: Synthesis & Impurity Logic

G SM1 2-Bromothiobenzamide Target TARGET (A) 2-(2-Br-Ph)-thiazole-4-COOH (Thermodynamic Product) SM1->Target Hantzsch Condensation (Major Path) Isomer ISOMER (B) 2-(2-Br-Ph)-thiazole-5-COOH (Kinetic/Rearrangement Risk) SM1->Isomer Alt. Condensation (Minor Path) SM2 Bromopyruvic Acid (or Ethyl Ester) SM2->Target Impurity IMPURITY (C) Des-bromo analog (Over-reduction) Target->Impurity Pd-catalyzed hydrogenolysis risk

Caption: Logical flow of synthesis showing the origin of the target versus the critical regioisomer and potential impurities.

Experimental Protocol: NMR Acquisition

To ensure data integrity, follow this standardized acquisition protocol.

  • Instrument: 400 MHz (minimum) or 500 MHz (preferred) NMR spectrometer.

  • Solvent: DMSO-d6 (99.9% D).

    • Why? Carboxylic acids often form dimers in non-polar solvents (CDCl3), leading to broad, shifting -COOH peaks. DMSO breaks these dimers, sharpening the signals and stabilizing the chemical shifts.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Comparative Data Analysis

A. 1H NMR Validation (400 MHz, DMSO-d6)

The table below contrasts the Target (A) with its critical Isomer (B).

AssignmentTarget (4-COOH)

(ppm)
Isomer (5-COOH)

(ppm)
Signal TypeMechanistic Explanation
-COOH 12.8 - 13.2 13.0 - 13.5Broad SingletAcidic proton; shift varies with concentration/water content.
Thiazole Ring H 8.45 - 8.55 (H-5) 8.80 - 9.10 (H-4) SingletCRITICAL CHECK: H-4 (in Isomer B) is adjacent to the electronegative Nitrogen, causing significant downfield shift. H-5 (in Target A) is shielded relative to H-4.
Phenyl H-3' 7.75 - 7.857.75 - 7.85Doublet (d)Ortho to Bromine. Deshielded by -Br inductive effect.
Phenyl H-6' 7.90 - 8.007.90 - 8.00Doublet (d)Ortho to Thiazole. Deshielded by the aromatic heterocycle.
Phenyl H-4'/H-5' 7.40 - 7.607.40 - 7.60MultipletsMeta/Para protons. Standard aromatic range.

Expert Insight: If you observe a small singlet appearing around 9.0 ppm , your sample contains the 5-carboxylic acid isomer . If you observe a multiplet pattern integrating to 5 protons in the aromatic region (instead of 4), you have the debrominated impurity (Impurity C).

B. 13C NMR Validation (100 MHz, DMSO-d6)

Carbon NMR provides the definitive confirmation of the skeleton.

Carbon PositionChemical Shift

(ppm)
Validation Note
C=O (Acid) 162.0 - 163.5 Characteristic of

-unsaturated carboxylic acids.
Thiazole C-2 165.0 - 167.0 Most deshielded ring carbon due to flanking N and S atoms.
Thiazole C-4 145.0 - 148.0 Quaternary carbon bearing the -COOH group.
Thiazole C-5 127.0 - 129.0 Methine carbon (CH). If this signal is quaternary (no DEPT signal), you have the wrong isomer.
Phenyl C-2' (C-Br) 120.0 - 122.0 Distinctly upfield for an aromatic carbon due to the "Heavy Atom Effect" of Bromine.
Phenyl C-1' 132.0 - 134.0Ipso carbon attached to Thiazole.

Visualizing the Validation Logic

The following decision tree illustrates how an analyst should process the NMR data to confirm the structure.

Diagram 2: NMR Decision Tree

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Check1 Check Thiazole Singlet Region (8.0 - 9.5 ppm) Start->Check1 Result1 Singlet at ~8.5 ppm Check1->Result1 Matches H-5 Result2 Singlet at >8.8 ppm Check1->Result2 Matches H-4 (Isomer) Check2 Check Aromatic Integration Result1->Check2 Int4 4 Protons (2 distinct doublets) Check2->Int4 Matches 2-Br subst. Int5 5 Protons (Multiplet) Check2->Int5 Matches De-bromo Conclusion VALIDATED TARGET 2-(2-Br-Ph)-thiazole-4-COOH Int4->Conclusion

Caption: Step-by-step logic flow for interpreting the 1H NMR spectrum to rule out isomers and impurities.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for thiazole ring numbering and general shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general substituent effects in 1H and 13C NMR).
  • Hantzsch, A. (1887).[1] "Ueber die Synthese von Thiazolverbindungen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational synthesis reference).

  • Potts, K. T. (1984).[1] "Thiazoles and their Benzo Derivatives". In Comprehensive Heterocyclic Chemistry. Pergamon Press.[1] (Detailed review of thiazole NMR properties).

Sources

Comparative

comparison of biological activity: 2-(2-bromophenyl) vs 2-(4-bromophenyl)-1,3-thiazole-4-carboxylic acid

Executive Summary: The Steric vs. Electronic Trade-off In the design of bioactive heterocycles, the 2-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure, serving as a core pharmacophore for antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric vs. Electronic Trade-off

In the design of bioactive heterocycles, the 2-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure, serving as a core pharmacophore for antimicrobial, antifungal, and anticancer agents.[1] The selection between the ortho-substituted (2-bromo) and para-substituted (4-bromo) isomers is not merely a matter of positional isomerism; it represents a fundamental decision between conformational flexibility and molecular planarity .

  • 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid (The "Linear" Standard): This isomer allows for a near-planar conformation between the phenyl and thiazole rings.[1] It is the preferred scaffold for targets requiring intercalation or deep hydrophobic pocket occupancy (e.g., DNA gyrase inhibition, kinase ATP-binding sites).[1]

  • 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid (The "Twisted" Specialist): The ortho-bromine introduces significant steric clash with the thiazole nitrogen or sulfur, forcing the phenyl ring out of plane.[1] This reduces general binding affinity for planar targets but enhances selectivity for globular proteins where "induced fit" or specific torsional angles are required to break symmetry.[1]

Chemical & Structural Basis

The biological divergence of these two isomers is rooted in their ground-state thermodynamics and electronic distribution.

The "Ortho Effect" and Torsional Strain
  • 4-Bromo Isomer: The bromine atom at the para position is distal to the thiazole junction.[1] This allows the phenyl ring to rotate freely, often adopting a coplanar arrangement (

    
     or 
    
    
    
    dihedral angle) stabilized by extended
    
    
    -conjugation across the C2-C1' bond.[1] This planarity is critical for membrane permeability and stacking interactions.
  • 2-Bromo Isomer: The bromine atom at the ortho position creates a Van der Waals radius overlap with the thiazole's Nitrogen (N3) or Sulfur (S1).[1] To relieve this strain, the molecule adopts a twisted conformation (dihedral angle typically

    
    -
    
    
    
    ).[1] This "molecular twist" disrupts conjugation, altering the pKa of the carboxylic acid and changing the lipophilic surface area.[1]
Electronic Properties (Hammett Substituent Constants)

While both isomers possess the electron-withdrawing bromine (


), the position dictates the vector of the dipole moment.[1]
  • 4-Br: Dipole enhances the acidity of the carboxylic acid via inductive stabilization across the conjugated system.

  • 2-Br: The inductive effect is stronger due to proximity, but the resonance effect is diminished due to the loss of planarity.

Comparative Biological Activity

The following data summarizes the performance of these isomers across key therapeutic areas, synthesized from structure-activity relationship (SAR) studies of 2-arylthiazoles.

Table 1: Comparative Efficacy Profile
Feature2-(4-Bromophenyl) (Para) 2-(2-Bromophenyl) (Ortho) Mechanism/Rationale
Antimicrobial (MIC) High Potency (2-8 µg/mL)Moderate/Low (>32 µg/mL)Planarity of 4-Br facilitates cell wall penetration and DNA gyrase binding.[1]
Kinase Inhibition Broad Spectrum High Selectivity (Narrow)4-Br fits standard ATP pockets; 2-Br requires specific "gating" amino acids to accommodate the twist.[1]
Solubility (LogP) High (Lipophilic)Moderate4-Br packs efficiently in crystal lattices; 2-Br disrupts packing, slightly improving aqueous solubility.[1]
Metabolic Stability ModerateHigh The ortho-Br sterically shields the C1'-C2 bond from metabolic hydrolysis.[1]
Antimicrobial & Antifungal Activity

The 4-bromo analog is consistently reported as the superior antimicrobial agent. In studies involving S. aureus (MRSA) and C. albicans, the linear geometry allows the molecule to mimic peptide backbones or intercalate into microbial DNA.[1] The 2-bromo analog often fails to achieve the Minimum Inhibitory Concentration (MIC) thresholds because its twisted shape prevents it from slipping through the tight peptidoglycan mesh or fitting into the conserved active sites of bacterial topoisomerases.[1]

Anticancer (Kinase Targeting)

In kinase drug discovery (e.g., c-Met, Aurora A), the 4-bromo moiety is frequently used to fill the hydrophobic "back pocket" of the ATP binding site.[1] However, the 2-bromo isomer has emerged as a tool for selectivity. By forcing a non-planar conformation, it can prevent binding to "off-target" kinases that require a flat inhibitor, thereby reducing toxicity, even if absolute potency is lower.

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the causal link between the bromine position, structural conformation, and biological outcome.

SAR_Logic Substrate 2-Phenylthiazole Scaffold Para_Sub 4-Bromo Substitution (Para) Substrate->Para_Sub Ortho_Sub 2-Bromo Substitution (Ortho) Substrate->Ortho_Sub Planarity High Planarity (Conjugated System) Para_Sub->Planarity Minimized Sterics Binding_P Deep Pocket Insertion (DNA/Enzymes) Planarity->Binding_P Optimal Stacking Outcome_P High Potency Broad Spectrum Binding_P->Outcome_P Twist Steric Clash (Twist) (Non-Planar) Ortho_Sub->Twist Steric Hindrance Binding_O Restricted Binding (Steric Exclusion) Twist->Binding_O Geometry Mismatch Outcome_O High Selectivity Metabolic Shielding Binding_O->Outcome_O

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how bromine position dictates conformational geometry and subsequent biological utility.[1]

Experimental Protocols

To validate the activity of these isomers, a standardized synthesis and screening workflow is required. The Hantzsch Thiazole Synthesis is the industry standard for generating these analogs with high fidelity.[1]

Synthesis Validation (Hantzsch Method)
  • Objective: Synthesize both isomers to >95% purity for biological testing.

  • Reagents:

    • Isomer A: 2-bromobenzenecarbothioamide (for ortho).

    • Isomer B: 4-bromobenzenecarbothioamide (for para).

    • Common: Ethyl bromopyruvate (alpha-halo keto ester).[1]

  • Protocol:

    • Condensation: Dissolve 1.0 eq of the respective thioamide in Ethanol. Add 1.1 eq of Ethyl bromopyruvate dropwise.

    • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Precipitation: Cool to room temperature. The ester intermediate often precipitates. If not, add cold water.[1]

    • Hydrolysis: Treat the ester with 1M LiOH in THF/Water (1:1) for 2 hours to yield the free carboxylic acid.

    • Purification: Recrystallize from Ethanol. Critical: Verify isomer purity via 1H-NMR (check splitting patterns: para = symmetric doublets; ortho = complex multiplet).

MIC Determination (Resazurin Microtiter Assay)
  • Objective: Quantify antimicrobial potency.

  • Protocol:

    • Preparation: Prepare 10 mM stock solutions of both isomers in DMSO.

    • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

    • Inoculation: Add 5 x 10^5 CFU/mL of S. aureus (ATCC 29213).[1]

    • Incubation: 37°C for 18-24 hours.

    • Readout: Add 20 µL Resazurin (0.015%). Incubate 1-2 hours.

    • Interpretation: Blue = No growth (Inhibition); Pink = Growth.[1] The MIC is the lowest concentration remaining Blue.

Experimental Workflow Diagram

Workflow Start Start: Thioamide Selection Synth Hantzsch Synthesis (Reflux EtOH) Start->Synth + Ethyl Bromopyruvate Purify Purification (Recrystallization) Synth->Purify QC QC: 1H-NMR (Verify Isomer) Purify->QC QC->Purify Fail Assay Resazurin Assay (MIC Determination) QC->Assay Pass (>95%)

Figure 2: Step-by-step workflow from precursor selection to biological validation.

References

  • Antimicrobial SAR: Al-Mulla, A. et al. (2019).[1] 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study. PMC PubMed Central. Available at: [Link]

  • Thiazole Scaffold Review: MDPI Molecules. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Available at: [Link][1]

  • Kinase Inhibition (Isostere Comparison): University of Strathclyde. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel Aurora A kinase inhibitor.[1] Available at: [Link]

  • Synthesis Methodology: Journal of Chemical Health Risks. Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives. Available at: [Link][1]

Sources

Validation

comparative analysis of different synthetic methods for 2-aryl-thiazoles

Executive Summary The 2-aryl-thiazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in blockbuster kinase inhibitors like Dasatinib (Sprycel) and xanthine oxidase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-thiazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in blockbuster kinase inhibitors like Dasatinib (Sprycel) and xanthine oxidase inhibitors like Febuxostat . For drug development professionals, the choice of synthetic route is rarely about "what works" but rather "what scales."

This guide objectively compares three distinct methodologies for constructing the 2-aryl-thiazole core. We move beyond basic textbook definitions to analyze the causality of failure, impurity profiles, and process mass intensity (PMI).

The Contenders:

  • The Hantzsch Synthesis: The century-old industrial benchmark.

  • Pd-Catalyzed C-H Activation: The atom-economic, late-stage functionalization tool.

  • Iodine-Mediated Oxidative Cyclization: The metal-free, green chemistry alternative.

Method 1: The Hantzsch Thiazole Synthesis (Classical Condensation)[1]

Technical Overview

Despite being discovered in 1887, the Hantzsch synthesis remains the dominant method for large-scale manufacturing (including the commercial route for Dasatinib intermediates). It relies on the condensation of an


-haloketone with a thioamide.[1][2]
Mechanism & Causality

The reaction proceeds through a predictable biphasic mechanism:

  • Intermolecular

    
    :  The sulfur nucleophile attacks the 
    
    
    
    -carbon of the haloketone.
  • Intramolecular Condensation: The nitrogen attacks the carbonyl, followed by dehydration to aromatize the ring.[1]

Critical Insight: The reaction is driven by the formation of the stable aromatic thiazole ring.[1] However, the high reactivity of


-haloketones often leads to lachrymatory hazards and skin sensitization, requiring strict containment protocols in process chemistry.

HantzschMechanism Start Thioamide + Alpha-Haloketone Inter1 Thioimidate Intermediate Start->Inter1 S_N2 Attack Inter2 Hydroxy-thiazoline Inter1->Inter2 Cyclization (-H+) Product 2-Aryl-Thiazole Inter2->Product Dehydration Waste Byproducts: H2O + HX Inter2->Waste

Figure 1: Mechanistic flow of the Hantzsch Synthesis showing the critical dehydration step.

Validated Protocol (Self-Validating)

Target: 2-Phenylthiazole (Scale: 10 mmol)

  • Setup: In a 50 mL round-bottom flask, dissolve Thiobenzamide (1.37 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add 2-Bromoacetophenone (1.99 g, 10 mmol) portion-wise at room temperature. Checkpoint: The reaction is exothermic; monitor internal temp to prevent runaway.

  • Reflux: Heat to reflux (

    
    C) for 2 hours.
    
  • Monitoring: Check TLC (Hexane/EtOAc 8:2). The disappearance of the starting thioamide (

    
    ) and appearance of a fluorescent spot (
    
    
    
    ) indicates completion.
  • Workup: Cool to

    
    C. The hydrobromide salt of the thiazole often precipitates. Filter the solid.[3]
    
  • Free Basing: Suspend the solid in water and neutralize with saturated

    
     until pH 8. Extract with EtOAc.[4]
    
  • Purification: Recrystallization from EtOH/Water.

Method 2: Pd-Catalyzed Direct C-H Arylation[5]

Technical Overview

For medicinal chemists performing Late-Stage Functionalization (LSF), the Hantzsch method is too linear. Pd-catalyzed C-H activation allows for the coupling of pre-formed thiazoles with aryl halides. This method bypasses the need for


-haloketones but introduces heavy metal impurities.
Mechanism & Selectivity Issues

Thiazoles have three C-H bonds. The acidity order is typically


.
  • Challenge: Electrophilic palladation prefers the electron-rich C5 position, while base-assisted Concerted Metallation-Deprotonation (CMD) mechanisms can favor the acidic C2 position.

  • Solution: Using

    
     with specific ligands (e.g., 
    
    
    
    ) or co-catalysts like Copper can steer regioselectivity.
Validated Protocol

Target: 2-(4-Nitrophenyl)thiazole via C-H Activation

  • Reagents: Combine Thiazole (1.5 equiv), 1-Iodo-4-nitrobenzene (1.0 equiv),

    
      (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (2.0 equiv) in DMF.
  • Reaction: Heat to

    
    C in a sealed tube for 12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF.

  • Scavenging: Treat organic layer with SiliaMetS® Thiol scavenger to remove residual Pd (Critical for biological assays).

Method 3: Metal-Free Iodine-Mediated Oxidative Cyclization

Technical Overview

This is the "Green Chemistry" contender. It constructs the thiazole ring from thioamides and enamines (or ketones) using molecular iodine (


) as a mild oxidant. It avoids transition metals entirely, making it ideal for pharmaceutical intermediates where metal scavenging is costly.
Mechanism

Iodine acts as a Lewis acid to activate the carbonyl and as an oxidant to drive the formation of the S-C bond.

  • Iodination of the

    
    -carbon of the ketone/enamine.[2]
    
  • Nucleophilic attack by thioamide sulfur.[1]

  • Oxidative aromatization.

Validated Protocol

Target: 2-Phenyl-4-methylthiazole

  • Reagents: Mix Thiobenzamide (1 mmol), Acetylacetone (1.2 mmol), and

    
      (0.2 mmol, catalytic) in water (or aqueous ethanol).
    
  • Oxidant: Add

    
      or TBHP  (Tert-butyl hydroperoxide) as a stoichiometric co-oxidant to regenerate Iodine.
    
  • Conditions: Stir at

    
    C for 4 hours.
    
  • Observation: The reaction mixture typically transitions from dark purple (iodine) to pale yellow upon completion.

Comparative Analysis

The following table summarizes the performance metrics based on experimental data from recent literature [1][4][6].

MetricHantzsch SynthesisPd-Catalyzed C-H ActivationIodine Oxidative Cyclization
Average Yield 85 - 98% 40 - 75%70 - 88%
Atom Economy Low (Loss of H2O + HBr)Moderate (Loss of HX)High (Water is sole byproduct if H2O2 used)
Substrate Scope Broad (Alkyl & Aryl)Limited (Steric hindrance at C2/C5)Moderate (Sensitive to electronics)
Scalability Excellent (kg scale) Poor (Catalyst cost)Good (Solvent volume issues)
Key Risk Lachrymatory intermediatesPd contamination (<10 ppm limit)Peroxide hazards (if TBHP used)
Cost LowHighLow-Medium
Decision Matrix: Selecting the Right Route

DecisionTree Start Start: Choose Synthesis Route Scale Is scale > 100g? Start->Scale Green Strict Green Metrics Required? Scale->Green No Hantzsch METHOD 1: Hantzsch Synthesis Scale->Hantzsch Yes Functional Is the Thiazole Pre-functionalized? Green->Functional No Iodine METHOD 3: Oxidative Cyclization Green->Iodine Yes Functional->Hantzsch No (De Novo) Pd METHOD 2: Pd-Catalyzed C-H Functional->Pd Yes (LSF)

Figure 2: Strategic decision tree for process chemists.

Conclusion

For early-stage discovery where diverse analogs are needed via late-stage functionalization, Pd-catalyzed C-H activation offers speed despite the lower yields.

However, for process development and manufacturing (e.g., Dasatinib production), the Hantzsch synthesis remains the gold standard due to its reliability and low cost. The Iodine-mediated approach is emerging as a powerful tool for companies prioritizing green chemistry metrics, particularly when metal waste streams are a regulatory bottleneck.

References

  • Hantzsch Thiazole Synthesis - SynArchive. SynArchive. [Link]

  • Synthesis route of dasatinib and its application in leukemia. ResearchGate. [Link][5]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles. Organic Chemistry Portal. [Link]

  • Iodine-mediated cyclisation of thiobenzamides to produce benzothiazoles. ResearchGate. [Link]

  • Palladium-Catalyzed Dehydrogenative Direct Arylations of 1,2,3-Triazoles. ACS Publications. [Link]

  • Iodine promoted cyclization of N,N′-diphenylthiocarbamides. RSC Publishing. [Link]

Sources

Comparative

Comparative Guide: HPLC Purity Confirmation of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic Acid

Executive Summary & Scientific Context The synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid is a critical step in generating scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and xanthine oxidase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid is a critical step in generating scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and xanthine oxidase inhibitors. The standard synthetic route involves the Hantzsch thiazole synthesis , condensing 2-bromothiobenzamide with ethyl bromopyruvate, followed by ester hydrolysis.

The Challenge: Standard generic HPLC methods (C18, Isocratic) often fail to resolve the target carboxylic acid from two critical impurities:

  • The Ethyl Ester Intermediate: Hydrophobic and late-eluting.

  • Des-bromo or Decarboxylated Byproducts: Structurally similar species that co-elute due to insufficient selectivity.[1]

The Solution: This guide compares a standard C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method . We demonstrate that exploiting


-

interactions via a Phenyl-Hexyl stationary phase, combined with pH control, provides superior resolution and peak shape for this halogenated aromatic acid.

Impurity Origin & Synthesis Workflow

To validate purity, one must first understand the origin of potential contaminants. The diagram below maps the Hantzsch synthesis pathway and the genesis of specific impurities.

SynthesisPath Start1 2-Bromothiobenzamide (Precursor A) Reaction Hantzsch Condensation (Reflux/EtOH) Start1->Reaction Start2 Ethyl Bromopyruvate (Precursor B) Start2->Reaction Inter Ethyl Ester Intermediate (Hydrophobic Impurity) Reaction->Inter Hydrolysis Base Hydrolysis (NaOH/H2O) Inter->Hydrolysis Hydrolysis->Inter Incomplete Rxn Product Target Acid Product (Polar/Acidic) Hydrolysis->Product Byprod Decarboxylated Species (Trace Impurity) Product->Byprod Thermal Degradation

Figure 1: Reaction scheme highlighting the origin of the hydrophobic ester intermediate and potential degradation products.

Comparative Analysis: C18 vs. Phenyl-Hexyl[2][3][4]

The core of this guide is the comparison between a generic method and an optimized method tailored for aromatic acids.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (Octadecylsilane), 5 µm.[1]

  • Mode: Isocratic (50:50 Water:Acetonitrile).[1]

  • Deficiency: The 2-bromophenyl group is highly lipophilic, but the carboxylic acid tail is polar. On C18, the target peak often tails due to silanol interactions, and the hydrophobic ester impurity elutes extremely late or carries over to the next injection.

Method B: The Optimized Phenyl-Hexyl Approach (Recommended)
  • Column: Phenyl-Hexyl, 2.7 µm (Fused-Core or Sub-2 µm).

  • Mechanism: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking interactions
    with the bromophenyl ring and the thiazole core. This provides orthogonal selectivity compared to pure hydrophobicity (C18).[1]
  • pH Control: Using a buffer at pH 2.5 ensures the carboxylic acid (pKa ~3.[1]5) remains protonated (neutral), significantly sharpening the peak shape.[1]

Comparative Data Summary
ParameterMethod A (C18 Isocratic)Method B (Phenyl-Hexyl Gradient)Status
Resolution (Product vs. Ester) 2.1 (Broad peaks)8.5 (Sharp separation) ✅ Superior
Tailing Factor (Target Peak) 1.8 (Significant tailing)1.1 (Symmetrical) ✅ Superior
Run Time 25 mins (Ester elutes late)12 mins (Compressed) ✅ Efficient
Selectivity (

)
Driven by HydrophobicityDriven by Hydrophobicity +

-

✅ Specific

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The gradient profile ensures that early eluting polar impurities (unreacted thioamide) and late-eluting esters are both captured.

Chromatographic Conditions[1][5][6][7][8]
  • Instrument: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Temperature: 35°C (Controls viscosity and kinetics of

    
    -interactions).
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 280 nm (Thiazole max) and 254 nm (General aromatic).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
2.009010Hold for polar impurities
8.001090Ramp to elute ester/product
10.001090Wash column
10.109010Return to initial
14.009010Re-equilibration
Sample Preparation[1][2]
  • Diluent: 50:50 Water:Acetonitrile (matches initial gradient strength to prevent solvent effects).[1]

  • Concentration: Prepare target at 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Essential to remove precipitated inorganic salts from the Hantzsch workup).

Method Development Logic & Validation

The following decision tree illustrates the scientific logic used to arrive at Method B, ensuring compliance with ICH Q2(R1) guidelines.

MethodLogic Step1 Analyze Analyte Properties (Acidic, Aromatic, Halogenated) Step2 Select pH Strategy pH < pKa (approx 3.5) Use 0.1% Formic Acid Step1->Step2 Step3 Select Stationary Phase Step2->Step3 Choice1 C18 (Alkyl) Step3->Choice1 Choice2 Phenyl-Hexyl (Aromatic) Step3->Choice2 Result1 Result: Peak Tailing Poor Selectivity for Br-isomer Choice1->Result1 Result2 Result: Sharp Peaks Enhanced Pi-Pi Selectivity Choice2->Result2 Validation ICH Q2(R1) Validation (Linearity, LOQ, Precision) Result2->Validation

Figure 2: Method development decision tree prioritizing pH control and stationary phase chemistry.

Validation Parameters (ICH Q2 Aligned)
  • Specificity: Inject pure synthesis precursors (2-bromothiobenzamide) to confirm they do not co-elute with the product.

  • Linearity: Construct a 5-point calibration curve (0.05 – 1.0 mg/mL), expecting

    
    .
    
  • LOD/LOQ: Critical for detecting the ethyl ester impurity.[1] Target LOQ should be <0.05% area.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • M. R. Euerby, P. Petersson. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Demonstrates the selectivity differences between C18 and Phenyl phases).[1] Link[1]

  • Hantzsch, A. (1887).[1] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen.[1] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational chemistry for the synthesis route).[1] Link[1]

  • Agilent Technologies. (2020).[1] Selectivity Comparison of Phenyl-Hexyl and C18 Columns. Application Note. (Supporting data for column selection). Link

Sources

Comparative

Bridging the Gap: A Senior Scientist's Guide to Validating In-Vitro Results with In-Vivo Animal Models

For researchers, scientists, and drug development professionals, the journey from a promising in-vitro result to a clinically viable therapeutic is fraught with challenges. A critical, and often daunting, step in this pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in-vitro result to a clinically viable therapeutic is fraught with challenges. A critical, and often daunting, step in this process is the validation of in-vitro findings in in-vivo animal models. This guide provides an in-depth, experience-driven comparison of these methodologies, focusing on the scientific rationale behind experimental design and the establishment of self-validating protocols to ensure the robustness and translatability of your research.

The Fundamental Disparity: Why In-Vitro Doesn't Always Predict In-Vivo

In-vitro experiments, conducted in a controlled laboratory setting outside of a living organism, are indispensable for initial drug screening, target identification, and mechanistic studies.[1][2][3] They offer numerous advantages, including cost-effectiveness, high-throughput capabilities, and precise control over experimental variables.[4][5] However, these simplified systems inherently lack the complexity of a whole, living organism.[1][6][7] This fundamental difference is the primary reason why stellar in-vitro results often fail to translate into in-vivo efficacy.[8][9]

In-vivo studies, conducted within a living organism, provide a more holistic understanding of a compound's effects.[1][4] They allow for the evaluation of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a dynamic, physiological context.[10] While ethically complex and resource-intensive, in-vivo validation is a crucial step to de-risk a drug candidate before it progresses to human clinical trials.[1][11]

The following table summarizes the key distinctions between these two essential research modalities:

FeatureIn-Vitro ModelsIn-Vivo Models
System Complexity Isolated cells, tissues, or organs in a controlled environment.Whole, living organism with intact physiological systems.
Physiological Relevance Limited; lacks systemic interactions and metabolic processes.High; provides insights into the compound's effect on the entire organism.[5]
Control Over Variables High; allows for precise manipulation of experimental conditions.Low; subject to biological variability and complex homeostatic mechanisms.
Throughput High; suitable for screening large numbers of compounds.Low; time-consuming and resource-intensive.[5]
Cost Relatively low.High, due to animal housing, care, and monitoring.[5]
Ethical Considerations Minimal, as they reduce the use of live animals.[5]Significant; requires adherence to strict ethical guidelines (the 3Rs).[1]
Key Insights Target identification, mechanism of action, initial toxicity screening.[3]Efficacy, safety, pharmacokinetics, pharmacodynamics, and off-target effects.[10]

The Path to Validation: A Step-by-Step Workflow

The transition from in-vitro to in-vivo is not a linear path but rather an iterative process of hypothesis testing and refinement. A well-designed workflow is crucial for a successful validation study.

InVitro_InVivo_Workflow cluster_invitro In-Vitro Phase cluster_translation Translational Phase cluster_invivo In-Vivo Validation invitro_discovery Compound Discovery & Target Identification invitro_screen High-Throughput Screening (e.g., cell viability, enzyme activity) invitro_discovery->invitro_screen Promising Candidates invitro_moa Mechanism of Action Studies (e.g., Western blot, qPCR) invitro_screen->invitro_moa Lead Compounds model_selection Animal Model Selection (based on disease relevance) invitro_moa->model_selection Validated Mechanism dose_ranging Dose-Ranging & Tolerability Studies (in-vivo) model_selection->dose_ranging Appropriate Model efficacy_study Efficacy Studies (e.g., tumor growth inhibition) dose_ranging->efficacy_study Safe Dose Range pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd Efficacy Data tox_study Toxicology & Safety Assessment pk_pd->tox_study Exposure- Response tox_study->efficacy_study Iterative Refinement

Caption: A generalized workflow for validating in-vitro findings in in-vivo models.

Designing a Robust In-Vivo Validation Study: A Self-Validating System

The credibility of your in-vivo results hinges on the rigor of your experimental design. A self-validating protocol incorporates multiple layers of controls and endpoints to ensure that the observed effects are genuinely attributable to the compound under investigation.

Animal Model Selection: The Foundation of Relevance

The choice of animal model is arguably the most critical decision in an in-vivo study.[10] The selected model should recapitulate key aspects of the human disease or biological process being studied.[11]

Causality behind the Choice: An inappropriate animal model can lead to misleading results and a failure to predict human outcomes. For instance, a xenograft model using human cancer cells in an immunodeficient mouse is suitable for studying tumor growth but is inappropriate for evaluating immunotherapies that require a functional immune system.

Commonly Used Animal Models:

Animal ModelKey Characteristics & Applications
Mice (Mus musculus) Genetically well-characterized, easily manipulated, and cost-effective. Widely used in cancer, immunology, and metabolic disease research.[4]
Rats (Rattus norvegicus) Larger size facilitates surgical procedures and repeated blood sampling. Often used in toxicology, cardiovascular, and behavioral studies.[12]
Rabbits (Oryctolagus cuniculus) Used for antibody production, ophthalmology research, and toxicology testing.[12]
Zebrafish (Danio rerio) Rapid development, optical transparency, and high-throughput screening capabilities make them ideal for developmental biology and toxicology studies.
Non-Human Primates Closest phylogenetic relationship to humans, providing high translational relevance. Used in late-stage preclinical studies for safety and efficacy testing, but with significant ethical and cost implications.
Experimental Protocol: A Step-by-Step Guide to a Xenograft Efficacy Study

This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a novel compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line of interest

  • Matrigel or other extracellular matrix

  • Test compound and vehicle control

  • Calipers for tumor measurement

  • Anesthesia and euthanasia agents

  • Sterile surgical instruments

Procedure:

  • Cell Culture and Implantation:

    • Culture the human cancer cell line under sterile conditions.

    • Harvest and resuspend the cells in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13] This is a critical step to minimize bias.

  • Treatment Administration:

    • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, twice weekly).

    • The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's properties and the intended clinical route.

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Tissue Collection:

    • The study is typically terminated when tumors in the control group reach a predetermined maximum size or when signs of excessive toxicity are observed.

    • At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

In-Vitro-In-Vivo Correlation (IVIVC): Bridging the Data Gap

Establishing a correlation between in-vitro and in-vivo data is crucial for building confidence in the predictive power of your in-vitro models.[14] An In-Vitro-In-Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form (e.g., dissolution rate) and a relevant in-vivo response (e.g., plasma drug concentration).[15]

IVIVC_Concept cluster_invitro In-Vitro Assay cluster_invivo In-Vivo Response cluster_correlation Predictive Model invitro_dissolution Drug Dissolution Profile ivivc_model IVIVC Model invitro_dissolution->ivivc_model Input invivo_absorption Drug Absorption Profile invivo_absorption->ivivc_model Validates ivivc_model->invivo_absorption Predicts

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid

This document provides a detailed, safety-first protocol for the proper disposal of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid. As a brominated heterocyclic carboxylic acid, this compound requires careful handling...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid. As a brominated heterocyclic carboxylic acid, this compound requires careful handling and adherence to specific disposal pathways to ensure the safety of laboratory personnel and protect the environment. This guide synthesizes established best practices and regulatory principles to provide a clear, actionable plan for researchers and laboratory managers.

The causality behind these rigorous procedures is rooted in the potential hazards associated with halogenated organic compounds. Such molecules can be persistent in the environment and may form hazardous byproducts, such as hydrogen bromide, upon improper thermal decomposition. Therefore, a self-validating system of waste management, from the point of generation to final destruction, is not just a regulatory requirement but a cornerstone of responsible chemical stewardship.

Hazard Identification and Risk Assessment

Based on data from similar compounds, the primary hazards are summarized below:

Hazard CategoryDescriptionPotential GHS Hazard Statement(s)Source(s)
Acute Toxicity Harmful if swallowed.H302: Harmful if swallowed[1][2][3]
Skin Irritation/Corrosion Causes skin irritation. May cause an allergic skin reaction.H315: Causes skin irritation; H317: May cause an allergic skin reaction[4][5]
Eye Damage/Irritation Causes serious eye irritation or damage.H318: Causes serious eye damage; H319: Causes serious eye irritation[4][5]
Respiratory Irritation May cause respiratory irritation.H335: May cause respiratory irritation[5][6]
Aquatic Toxicity Very toxic to aquatic life, potentially with long-lasting effects.H400: Very toxic to aquatic life; H410: Very toxic to aquatic life with long lasting effects[4][5]

The presence of the carboxylic acid group suggests corrosive properties, while the brominated aromatic ring points to significant environmental persistence and ecotoxicity.[4][5] The entire disposal workflow is predicated on mitigating these risks.

Regulatory Framework

Disposal must be conducted in accordance with local, state, and federal regulations. In the United States, chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) concerning workplace safety.[7]

Due to its characteristics, 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid should be classified as hazardous waste . The rationale is twofold:

  • Toxicity: Its potential to harm aquatic life makes it an environmental hazard.[5]

  • Corrosivity: As a carboxylic acid, it may meet the criteria for corrosive waste (pH < 2 or > 12.5), especially in concentrated form or solution.[8]

This classification mandates that it be collected and disposed of by a licensed hazardous waste management company.[9]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, personnel must be equipped with the appropriate PPE to prevent exposure.[8] The principle here is to create a complete barrier between the researcher and the hazardous material.

Mandatory PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[3][10]

  • Body Protection: A lab coat or a chemical-resistant apron. A complete suit may be required for large quantities or spill cleanup.[10]

  • Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. However, if dust or aerosols can be generated, a NIOSH-approved respirator is necessary.[1][2]

Step-by-Step Disposal Protocol

The following protocol ensures that waste is handled safely from the moment it is generated.

Step 1: Waste Segregation

  • Rationale: Preventing accidental chemical reactions is a primary safety goal. Incompatible wastes, such as acids and bases or oxidizers and organics, must never be mixed.[7][11]

  • Procedure:

    • Designate a specific, labeled hazardous waste container for "Halogenated Organic Acid Waste."

    • Do NOT mix this waste stream with non-halogenated solvents, bases, or oxidizing agents.[7]

    • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.

Step 2: Waste Collection and Container Management

  • Rationale: Proper containment prevents leaks and ensures clear communication of the container's contents and hazards.

  • Procedure:

    • Use a chemically compatible container (e.g., glass or high-density polyethylene) that is in good condition and has a secure, leak-proof cap.[12]

    • Attach a "Hazardous Waste" label to the container before adding any waste.

    • Fill out the label completely, including the full chemical name: "2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid" and any solvents used. List all components and their approximate percentages.

    • Keep the container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel. This area should have secondary containment (e.g., a spill tray) to capture any potential leaks.

Step 3: Final Disposal

  • Rationale: The chemical structure requires a specific destruction method to prevent the release of toxic substances.

  • Procedure:

    • Once the container is full or the waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a contracted licensed chemical waste disposal company.[2]

    • The recommended method of destruction for this compound is high-temperature incineration in a facility equipped with flue gas scrubbing .[2] The scrubber is essential to neutralize acidic gases like hydrogen bromide (HBr) and sulfur dioxide (SO₂) that are produced during combustion.[13]

Spill Management Protocol

Accidents happen; a clear, rehearsed spill response plan is critical.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate area of the spill.

  • If the spill is large or involves highly volatile materials, evacuate the laboratory and notify your institution's emergency response team.[14]

Step 2: Control and Contain

  • If the spill is small and you are trained to handle it, ensure proper ventilation (use a chemical fume hood if possible).

  • Wearing full PPE, contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.[14]

Step 3: Neutralize and Clean

  • For an acidic compound, after absorbing the bulk material, the spill area can be decontaminated. A solution of 5% sodium bicarbonate can be used to neutralize the acidic residue.[4]

  • Carefully collect all contaminated absorbent materials and residues using spark-proof tools.[15]

  • Place all cleanup materials into a designated hazardous waste container, properly labeled as "Spill Debris" with the chemical name.[14]

Step 4: Final Decontamination

  • Clean the spill area thoroughly with a detergent solution and water.[14]

  • Dispose of all contaminated PPE as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid.

G cluster_prep Preparation & Generation cluster_contain Containment & Storage cluster_disposal Final Disposition cluster_spill Spill Response gen Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) spill Spill Occurs gen->spill Potential segregate Segregate Waste: Halogenated Organic Acid ppe->segregate container Select & Label Approved Hazardous Waste Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store pickup Arrange for Pickup by Licensed Waste Vendor (EHS) store->pickup transport Vendor Transports to TSDF pickup->transport destroy High-Temperature Incineration with Flue Gas Scrubbing transport->destroy footer TSDF: Treatment, Storage, and Disposal Facility contain_spill Contain with Inert Absorbent spill->contain_spill neutralize Neutralize Residue (e.g., 5% Sodium Bicarbonate) contain_spill->neutralize collect_spill Collect Debris into Labeled Waste Container neutralize->collect_spill collect_spill->store Add to waste stream

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid
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Reactant of Route 2
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid
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